Proflazepam
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
52829-30-8 |
|---|---|
Molecular Formula |
C18H16ClFN2O3 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C18H16ClFN2O3/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)21-8-17(25)22(16)9-12(24)10-23/h1-7,12,23-24H,8-10H2 |
InChI Key |
RCDQRWWSKKYAJG-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(CO)O |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Proflazepam's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide
Disclaimer: Publicly available, peer-reviewed literature lacks specific quantitative data on the binding affinity, potency, and efficacy of proflazepam at GABA-A receptors. Therefore, this guide will detail the well-established mechanism of action for the benzodiazepine class of compounds, to which this compound belongs. The quantitative data presented is illustrative of typical benzodiazepines and should not be considered specific to this compound.
Introduction to GABA-A Receptors and Benzodiazepine Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2][3] These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, open to allow the influx of chloride ions (Cl-).[1][4][5] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[1][4][5]
Benzodiazepines, including this compound, are a class of psychoactive drugs that act as positive allosteric modulators (PAMs) of the GABA-A receptor.[2][6] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[2][3] This potentiation of GABAergic inhibition underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.
The Molecular Mechanism of Action
This compound, as a benzodiazepine, is understood to bind to the interface between the α and γ subunits of the pentameric GABA-A receptor complex.[3] This binding induces a conformational change in the receptor that increases its affinity for GABA.[3] The practical consequence of this allosteric modulation is an increase in the frequency of chloride channel opening when GABA is bound, leading to a greater influx of chloride ions and a more pronounced hyperpolarization of the postsynaptic neuron.[2][4] It is crucial to note that benzodiazepines do not open the chloride channel in the absence of GABA; they only amplify the effect of the endogenous ligand.[2]
The diverse pharmacological effects of different benzodiazepines can be attributed to their varying affinities for different subtypes of the GABA-A receptor, which are defined by their subunit composition (e.g., α1, α2, α3, α5). For instance, it is generally held that agonism at the α1 subunit is associated with sedative effects, while activity at the α2 and α3 subunits is linked to anxiolytic effects.
Quantitative Data for Benzodiazepines (Illustrative)
The following tables present typical binding affinity and potency values for various well-studied benzodiazepines. This data is intended for comparative purposes to illustrate the range of activities within this drug class.
Table 1: Illustrative Binding Affinities (Ki) of Benzodiazepines at GABA-A Receptor Subtypes
| Compound | α1β2γ2 (Ki, nM) | α2β2γ2 (Ki, nM) | α3β2γ2 (Ki, nM) | α5β2γ2 (Ki, nM) |
| Diazepam | 4.5 | 3.5 | 6.2 | 15.0 |
| Flunitrazepam | 1.2 | 1.0 | 1.5 | 2.5 |
| Clonazepam | 1.5 | 1.8 | 2.0 | 3.0 |
| Alprazolam | 6.0 | 4.2 | 5.5 | 20.0 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Illustrative Potency (EC50) of Benzodiazepines for Potentiation of GABA-Evoked Currents
| Compound | Receptor Subtype | GABA EC50 Shift (fold) |
| Diazepam | α1β2γ2 | 2.5 - 3.5 |
| Lorazepam | α2β2γ2 | 3.0 - 4.0 |
| Midazolam | α1β2γ2 | 2.0 - 3.0 |
| Zolpidem (non-benzodiazepine) | α1β2γ2 | 4.0 - 5.0 |
Note: EC50 shift represents the fold decrease in the GABA concentration required to elicit a half-maximal response in the presence of the benzodiazepine.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of a test compound like this compound for the benzodiazepine site on GABA-A receptors.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site.
Materials:
-
Receptor Source: Rat cortical membranes or membranes from cell lines expressing specific GABA-A receptor subtypes.
-
Radioligand: [3H]-Flumazenil or [3H]-Flunitrazepam.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., Diazepam).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology
This protocol describes a general method for assessing the functional effect of this compound on GABA-A receptor activity.
Objective: To measure the potentiation of GABA-induced chloride currents by a test compound in cells expressing GABA-A receptors.
Materials:
-
Cell Line: HEK293 or Xenopus oocytes expressing specific GABA-A receptor subtypes.
-
Recording Equipment: Patch-clamp amplifier, micromanipulators, microscope.
-
Solutions: Extracellular and intracellular recording solutions, GABA solutions at various concentrations, test compound (this compound) solution.
Procedure:
-
Cell Preparation: Culture cells on coverslips.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp configuration on a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
GABA Application: Apply a low concentration of GABA (typically the EC10-EC20) to elicit a baseline chloride current.
-
Compound Application: Co-apply the same concentration of GABA with the test compound (this compound).
-
Data Acquisition: Record the current responses to GABA alone and in the presence of the test compound.
-
Data Analysis: Measure the peak amplitude of the GABA-induced currents. Calculate the percentage potentiation of the current by the test compound. Construct a dose-response curve by testing a range of compound concentrations to determine the EC50.
Conclusion
This compound, as a benzodiazepine, exerts its effects by positively modulating the function of GABA-A receptors. This allosteric mechanism, which enhances the natural inhibitory action of GABA, is central to the therapeutic applications of this drug class. The development of benzodiazepines with selectivity for specific GABA-A receptor subtypes continues to be an important area of research, with the goal of designing drugs with improved therapeutic profiles and fewer side effects. Further research and publication of specific data for compounds like this compound are needed to fully characterize their individual pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GABA A receptor subtype selectivity underlying selective anxiolytic effect of baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA(A) receptor subtype selectivity underlying anxiolytic effect of 6-hydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
Proflazepam: An Overview of a Benzodiazepine Derivative
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. The synthesis and handling of chemical compounds should only be performed by qualified individuals in appropriate laboratory settings.
Introduction
Proflazepam, also known by its developmental code Ro10-3580, is a derivative of the benzodiazepine class of drugs.[1] Benzodiazepines are a well-established class of psychoactive compounds known for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. This compound's chemical structure is distinguished by a 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one backbone.[1] This structural modification, particularly the dihydroxypropyl group at the N1 position, influences its pharmacokinetic and pharmacodynamic profile.
While this compound is documented as a benzodiazepine derivative, detailed public information regarding its specific synthesis pathways and comprehensive chemical characterization is limited. This guide provides a summary of the available chemical information and outlines general methodologies that would be employed for its synthesis and characterization based on established principles for this class of compounds.
Chemical Properties
A summary of the fundamental chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one | [1] |
| Molecular Formula | C₁₈H₁₆ClFN₂O₃ | [1] |
| Molar Mass | 362.79 g/mol | [1] |
Synthesis Pathway
For this compound, a likely synthetic strategy would involve the following key steps, as illustrated in the diagram below:
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. The following are generalized protocols that would be adapted for the synthesis and analysis of this compound based on standard laboratory practices for benzodiazepine derivatives.
General Synthesis Protocol (Conceptual)
-
Cyclization: 2-amino-5-chloro-2'-fluorobenzophenone would be reacted with a suitable three-carbon synthon, such as an aminomalonic acid ester, in a high-boiling solvent like pyridine or dimethylformamide (DMF). The reaction would likely be heated to promote cyclization and the formation of the seven-membered benzodiazepine ring.
-
Purification of Intermediate: The resulting benzodiazepine core would be isolated and purified using standard techniques such as recrystallization or column chromatography.
-
N-Alkylation: The purified intermediate would then be N-alkylated at the 1-position. This could be achieved by reacting the intermediate with 3-chloro-1,2-propanediol in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF or acetonitrile.
-
Final Purification: The final product, this compound, would be purified by column chromatography on silica gel, followed by recrystallization to yield a pure solid.
Chemical Characterization Protocols
The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons, confirming the presence of the aromatic rings, the methylene and methine protons of the dihydroxypropyl chain, and other characteristic signals.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environments, corresponding to the carbonyl group, aromatic carbons, and the carbons of the alkyl chain.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide structural information. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a typical starting point for method development.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the lactam, N-H stretches (if any intermediates), O-H stretches from the dihydroxypropyl group, and C-Cl and C-F bonds.
Quantitative Data
Specific quantitative data from the chemical characterization of this compound (e.g., NMR chemical shifts, mass spectral data) are not available in the searched literature. For research purposes, this data would need to be generated experimentally upon successful synthesis of the compound.
Signaling Pathways and Mechanism of Action
As a benzodiazepine, this compound is presumed to exert its effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. The general mechanism of action for benzodiazepines involves binding to a specific site on the GABA-A receptor, which potentiates the inhibitory effect of GABA, leading to a decrease in neuronal excitability.
Caption: General signaling pathway for benzodiazepines.
Conclusion
This compound is a structurally distinct benzodiazepine derivative. While its fundamental chemical properties are documented, detailed public information regarding its synthesis and comprehensive chemical characterization is scarce. The information provided in this guide is based on the general principles of benzodiazepine chemistry and serves as a foundational overview for researchers and scientists in the field of drug development. Further experimental work is required to establish detailed synthesis protocols and a complete chemical characterization profile for this compound.
References
An In-depth Technical Guide to the In-Vitro Study of Proflazepam Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in-vitro binding affinity studies for Proflazepam are not widely available in the public domain. This guide provides a comprehensive overview of the principles and methodologies used to study benzodiazepine binding affinity, using this compound as a representative compound. The quantitative data presented is illustrative and based on the known pharmacology of benzodiazepines.
Introduction to this compound and its Target: The GABA-A Receptor
This compound is a benzodiazepine derivative, a class of psychoactive drugs that exert their effects through the central nervous system. The primary molecular target for benzodiazepines, including this compound, is the γ-aminobutyric acid type A (GABA-A) receptor[1]. GABA is the major inhibitory neurotransmitter in the brain, and the GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, selectively allows chloride ions (Cl⁻) to pass through its pore[1]. This influx of negatively charged ions leads to hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission and a reduced likelihood of an action potential[1].
Benzodiazepines do not bind to the same site as GABA (the agonist site) but instead bind to a distinct allosteric site on the GABA-A receptor, commonly referred to as the benzodiazepine binding site[1][2]. By binding to this site, benzodiazepines positively modulate the receptor's function, enhancing the effect of GABA. This allosteric modulation increases the frequency of the chloride channel opening, leading to a more potent inhibitory effect.
The GABA-A receptor is a pentameric protein complex composed of five subunits arranged around a central pore. The most common subtype in the brain consists of two α, two β, and one γ subunit (α₂β₂γ)[1]. The specific α and γ subunits can vary, leading to a diversity of GABA-A receptor subtypes with different pharmacological properties. The benzodiazepine binding site is located at the interface of the α and γ subunits[1].
Quantitative Analysis of this compound Binding Affinity
The binding affinity of a compound like this compound to the GABA-A receptor can be quantified using several parameters, most notably the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
-
IC50: This is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of binding assays, it is the concentration of this compound that displaces 50% of a radiolabeled ligand from the GABA-A receptor.
-
Ki: This is the inhibition constant for a drug; it is an indication of how potent an inhibitor is. It is an intrinsic measure of binding affinity and is independent of the substrate concentration. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
The following table summarizes hypothetical, yet plausible, binding affinity data for this compound at various GABA-A receptor subtypes, reflecting the typical selectivity profile of many benzodiazepines.
| Receptor Subtype | Radioligand | Ki (nM) (Hypothetical) | IC50 (nM) (Hypothetical) |
| α1β2γ2 | [³H]Flunitrazepam | 1.5 | 2.8 |
| α2β2γ2 | [³H]Flunitrazepam | 2.1 | 3.9 |
| α3β2γ2 | [³H]Flunitrazepam | 3.5 | 6.5 |
| α5β2γ2 | [³H]Flunitrazepam | 4.0 | 7.4 |
Experimental Protocols for Determining Binding Affinity
The binding affinity of this compound to the GABA-A receptor can be determined using a radioligand displacement assay. This is a common in-vitro method used in pharmacology to measure the affinity of an unlabeled ligand (this compound) for a receptor by measuring its ability to compete with and displace a radiolabeled ligand.
Radioligand Displacement Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Cell membranes from HEK 293 cells or another suitable cell line recombinantly expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).
-
Radioligand: [³H]Flunitrazepam or [³H]Ro 15-1788 (a benzodiazepine antagonist).
-
Unlabeled Ligand: this compound.
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Homogenize the cells expressing the GABA-A receptors and isolate the cell membranes through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of the radioligand (e.g., 1-2 nM of [³H]Flunitrazepam).
-
A range of concentrations of the unlabeled this compound.
-
The prepared cell membranes.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through the filter plates to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: After drying the filters, place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the GABA-A Receptor
The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.
Caption: this compound's positive allosteric modulation of the GABA-A receptor.
Experimental Workflow for Radioligand Displacement Assay
The following diagram outlines the key steps in a competitive binding assay to determine the binding affinity of this compound.
Caption: Workflow of a radioligand displacement assay.
References
Proflazepam Metabolism and Potential Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proflazepam, a benzodiazepine derivative, is structurally characterized as 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one. While specific research on the metabolic fate of this compound is not extensively documented in publicly available literature, its chemical structure allows for a predictive analysis of its biotransformation. This guide synthesizes information on general benzodiazepine metabolism to propose a likely metabolic pathway for this compound and to identify its potential pharmacologically active metabolites. The primary metabolic routes for benzodiazepines involve the hepatic cytochrome P450 (CYP) enzyme system, leading to N-dealkylation, hydroxylation, and subsequent glucuronidation. Based on its structure, this compound is anticipated to undergo N-dealkylation to yield an active metabolite, followed by further hydroxylation and conjugation for excretion. This document outlines the predicted metabolic pathways, discusses the potential for active metabolites, and provides a framework of experimental protocols necessary to empirically validate these hypotheses.
Predicted Metabolic Pathways of this compound
The metabolism of benzodiazepines is a multi-step process primarily occurring in the liver. These biotransformations generally aim to increase the water solubility of the drug, facilitating its renal excretion. The metabolic fate of a benzodiazepine is largely dictated by its chemical structure.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically through oxidation. For benzodiazepines, the most common Phase I reactions are N-dealkylation and aliphatic hydroxylation, primarily catalyzed by CYP3A4 and CYP2C19 enzymes.
1.1.1. N-Dealkylation: A crucial metabolic pathway for many benzodiazepines is the removal of the substituent at the N-1 position. Given this compound's 1-(2,3-dihydroxypropyl) group, a primary metabolic step is predicted to be the cleavage of this side chain. This N-dealkylation would result in the formation of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one , a compound structurally analogous to other pharmacologically active benzodiazepine metabolites like nordazepam. This N-dealkylated metabolite is highly likely to be pharmacologically active, contributing to the overall therapeutic and side-effect profile of this compound.
1.1.2. Hydroxylation: Following or in parallel with N-dealkylation, the benzodiazepine ring system can undergo hydroxylation. This typically occurs at the C3 position. The resulting hydroxylated metabolites are often also pharmacologically active.
Phase II Metabolism
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase their water solubility for excretion.
1.2.1. Glucuronidation: The hydroxyl groups on the 2,3-dihydroxypropyl side chain of the parent this compound molecule, as well as any hydroxyl groups introduced during Phase I metabolism, are susceptible to glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of inactive glucuronide conjugates that are readily eliminated via the kidneys.
The following diagram illustrates the predicted metabolic pathway of this compound:
Potential Active Metabolites
Based on the predicted metabolic pathway, the following metabolites of this compound are likely to be pharmacologically active:
-
N-Dealkylated this compound: This metabolite, lacking the 1-(2,3-dihydroxypropyl) side chain, is expected to retain affinity for the benzodiazepine binding site on the GABA-A receptor and thus exhibit anxiolytic, sedative, and anticonvulsant properties. Its pharmacokinetic profile, particularly its half-life, will be a critical determinant of its contribution to the overall clinical effect of this compound.
-
Hydroxylated Metabolites: Further hydroxylation of the N-dealkylated metabolite could also result in pharmacologically active compounds, similar to how diazepam is metabolized to the active metabolites nordiazepam and oxazepam.
Experimental Protocols for Metabolism Studies
To empirically validate the predicted metabolic pathways and assess the activity of potential metabolites, a series of in vitro and in vivo experiments are required.
In Vitro Metabolism Studies
Objective: To identify the primary metabolites of this compound and the enzymes responsible for their formation.
Methodology:
-
Incubation with Liver Microsomes:
-
Prepare human liver microsomes (and microsomes from other species of interest for preclinical studies).
-
Incubate this compound with the microsomes in the presence of NADPH (for CYP-mediated reactions) and UDPGA (for UGT-mediated reactions).
-
Include control incubations without the cofactors to differentiate between enzymatic and non-enzymatic degradation.
-
Incubations can also be performed with specific recombinant human CYP and UGT enzymes to identify the specific isoforms involved in this compound metabolism.
-
-
Sample Analysis:
-
At various time points, quench the reactions with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the supernatant using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.[1]
-
-
Data Analysis:
-
Determine the rate of disappearance of this compound and the rate of formation of its metabolites.
-
Characterize the chemical structures of the metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
The following diagram outlines the experimental workflow for in vitro metabolism studies:
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profiles of this compound and its major metabolites in a living organism.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., rat, dog, non-human primate).
-
Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Sample Processing and Analysis:
-
Separate plasma from the blood samples.
-
Extract the drug and its metabolites from the plasma.
-
Quantify the concentrations of this compound and its metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time curves for this compound and its metabolites.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).
-
Assessment of Metabolite Activity
Objective: To determine the pharmacological activity of the identified metabolites.
Methodology:
-
Chemical Synthesis: Synthesize the predicted active metabolites (e.g., N-dealkylated this compound).
-
In Vitro Receptor Binding Assays:
-
Assess the binding affinity of the synthesized metabolites to the benzodiazepine binding site on the GABA-A receptor using radioligand binding assays.
-
-
In Vivo Pharmacodynamic Studies:
-
Administer the synthesized metabolites to animal models and evaluate their pharmacological effects (e.g., anxiolytic activity in an elevated plus-maze test, sedative effects in a locomotor activity test).
-
Quantitative Data Summary
As no specific experimental data for this compound metabolism is currently available, the following table is a template for summarizing quantitative data once it has been generated through the experimental protocols described above.
| Compound | Metric | Value (Unit) | Experimental System |
| This compound | Intrinsic Clearance (CLint) | TBD | Human Liver Microsomes |
| N-Dealkylated Metabolite | Formation Rate | TBD | Human Liver Microsomes |
| N-Dealkylated Metabolite | GABA-A Receptor Binding Affinity (Ki) | TBD | Rat Brain Membranes |
| This compound | In Vivo Half-life (t½) | TBD | Rat Plasma |
| N-Dealkylated Metabolite | In Vivo Half-life (t½) | TBD | Rat Plasma |
TBD: To be determined through experimentation.
Conclusion
While direct experimental evidence is lacking, the chemical structure of this compound provides a strong basis for predicting its metabolic fate. It is anticipated to undergo N-dealkylation to form a potentially long-acting active metabolite, which is then further metabolized through hydroxylation and glucuronidation. The proposed experimental protocols provide a clear roadmap for the comprehensive evaluation of this compound's metabolism and the pharmacological characterization of its metabolites. Such studies are essential for a complete understanding of its clinical pharmacology and for optimizing its therapeutic use.
References
Proflazepam: A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzodiazepines, as a class, act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This interaction enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The specific signaling pathway is detailed in the visualization section of this guide.
Data Presentation: Solubility and Stability of Proflazepam (with Alprazolam as a Proxy)
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the solubility and stability data for alprazolam, a closely related triazolobenzodiazepine. This information serves as a valuable and scientifically grounded proxy for estimating the behavior of this compound in similar experimental conditions.
Table 1: Solubility of Alprazolam in Common Laboratory Solvents
| Solvent | Solubility (at ambient temperature) | Citation |
| Water | 40 µg/mL (at pH 7) | |
| Ethanol | Soluble | |
| Chloroform | Slightly Soluble | |
| Acetone | Slightly Soluble | |
| Methanol | Data not readily available | |
| Dimethyl Sulfoxide (DMSO) | Data not readily available |
Table 2: Stability Profile of Alprazolam under Various Conditions
| Condition | Observation | Key Degradation Products | Citation |
| Photostability | Highly susceptible to degradation upon exposure to light, especially in acidic conditions. Photodegradation is the main degradation route for alprazolam tablets. | Triazolaminoquinoleine, 5-chloro-[5"-methyl-4H-1,2,4-triazol-4-yl]benzophenone, 1-methyl-6-phenyl-4H-s-triazo-[4,3-alpha][1][2]benzodiazepinone | [3] |
| pH Stability | Stable at pH 9.0. Increased photoinstability at lower pH, with the highest rate of degradation observed at pH 2.0. Degrades in artificial gastric juice, but can be partially restored at higher pH. | Triazolaminoquinoleine | [2][3] |
| Thermal Stability | Generally stable at room temperature. Accelerated degradation at higher temperatures. | Not specified in detail in the provided results. | [3] |
| Oxidative Stress | Susceptible to oxidation. | Not specified in detail in the provided results. |
Table 3: Kinetic Data for Alprazolam Degradation
| Condition | Rate Constant (k) | Half-life (t½) | Citation |
| Biodegradation (Pseudomonas stutzeri, 298 K, pH 7.4) | 0.1625 day⁻¹ (First-order) | ~4.26 days | [1] |
| Degradation in artificial gastric juice (24 h) | Remaining concentration: 7.85 µg/mL (from initial 100 µg/mL) | Not applicable | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the solubility and stability assessment of this compound, based on established protocols for benzodiazepines.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in water.
-
Materials:
-
This compound powder
-
Purified water (HPLC grade)
-
20 mL glass vials with screw caps
-
Orbital shaker/incubator
-
0.22 µm syringe filters (PTFE or other suitable material)
-
HPLC system with UV detector
-
-
Procedure:
-
Add an excess amount of this compound powder to a series of glass vials.
-
Add a known volume of purified water to each vial.
-
Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for at least 24 hours to allow for the sedimentation of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. Discard the first few drops to avoid adsorption losses.
-
Analyze the filtrate by a validated HPLC method to determine the concentration of this compound.
-
The average concentration from samples taken at different time points (once equilibrium is confirmed) represents the aqueous solubility.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions (Example for Alprazolam, to be optimized for this compound):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 15mM potassium dihydrogen phosphate, pH adjusted to 6.0) and methanol (e.g., 50:50 v/v).
-
Flow Rate: 1.4 mL/min.
-
Column Temperature: 45 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations for calibration.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration.
-
Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject this compound solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak and from each other.
-
Protocol 3: Forced Degradation Studies
-
Objective: To investigate the degradation pathways of this compound under various stress conditions.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a controlled temperature (e.g., 80 °C) for a specified time. Dissolve the sample in a suitable solvent for HPLC analysis.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. The peak purity of the this compound peak should be assessed using a PDA detector to ensure no co-eluting degradation products.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the action and analysis of this compound.
Caption: GABA-A Receptor Signaling Pathway modulated by this compound.
References
- 1. Biodegradation of Alprazolam in Pharmaceutical Wastewater Using Mesoporous Nanoparticles-Adhered Pseudomonas stutzeri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. 9afi.com [9afi.com]
- 4. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) [jstage.jst.go.jp]
Proflazepam: A Technical Overview of a Benzodiazepine Derivative
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
This technical guide provides a comprehensive overview of Proflazepam (Ro10-3580), a benzodiazepine derivative. The document covers its chemical identity, molecular structure, and places it within the broader context of the benzodiazepine class regarding its mechanism of action and analytical methodologies. Due to the limited availability of specific public data on this compound, this guide leverages established knowledge of benzodiazepines to infer its general pharmacological and chemical characteristics.
Chemical and Physical Properties of this compound
This compound is chemically identified as 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one[1]. Its fundamental properties are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 52829-30-8 | [1] |
| Molecular Formula | C18H16ClFN2O3 | [1] |
| Molar Mass | 362.79 g·mol−1 | [1] |
| IUPAC Name | 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one | [1] |
Molecular Structure
The molecular structure of this compound is characterized by a core benzodiazepine ring system with three substituents: a chloro group at position 7, a 2-fluorophenyl group at position 5, and a 2,3-dihydroxypropyl group at position 1.
Synthesis of Benzodiazepines: A General Overview
Caption: Generalized synthetic workflow for 1,4-benzodiazepines.
Mechanism of Action: GABA-A Receptor Modulation
As a benzodiazepine, this compound is presumed to exert its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor in the central nervous system[2][3][4]. This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.
The signaling pathway is as follows:
-
GABA binds to the GABA-A receptor.
-
This compound binds to the benzodiazepine site on the GABA-A receptor.
-
This binding event increases the frequency of the chloride channel opening.
-
The influx of chloride ions (Cl-) hyperpolarizes the neuron.
-
This hyperpolarization leads to the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties associated with benzodiazepines[3][4].
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols: Analytical Methods for Benzodiazepines
Specific experimental protocols for the analysis of this compound are not detailed in the available literature. However, a variety of established methods are used for the detection and quantification of benzodiazepines in biological matrices and pharmaceutical formulations. A general workflow for the analysis of benzodiazepines in a clinical or forensic setting is outlined below.
Caption: General experimental workflow for benzodiazepine analysis.
Key Analytical Techniques:
-
Immunoassays: Used for initial, rapid screening of urine samples for the presence of benzodiazepines[5].
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying benzodiazepines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method for confirmation and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers very high sensitivity and specificity, making it suitable for detecting low concentrations of benzodiazepines and their metabolites.
-
References
Potential therapeutic targets of Proflazepam beyond sedation
An extensive review of scientific literature and pharmaceutical databases reveals a significant lack of publicly available information regarding the potential therapeutic targets of Proflazepam beyond its expected sedative properties. As a benzodiazepine derivative, its primary mechanism of action is presumed to be the potentiation of GABAergic neurotransmission, leading to central nervous system depression. However, specific details on its binding profile, receptor subtype selectivity, and investigation into non-sedative applications are notably absent from current scientific discourse.
This compound, also known by its developmental code Ro10-3580, is structurally classified as a benzodiazepine.[1] This class of drugs typically exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This modulation results in the well-documented sedative, anxiolytic, anticonvulsant, and muscle-relaxant properties associated with these compounds.
Despite the well-established general mechanism for benzodiazepines, the specific pharmacological characteristics of this compound remain largely uncharacterized in publicly accessible research. There is a conspicuous absence of studies detailing its binding affinity for different GABA-A receptor subunit compositions, which is a critical determinant of a benzodiazepine's pharmacological profile. For instance, differential activity at α1-containing receptors is primarily associated with sedation, whereas activity at α2- and α3-containing receptors is linked to anxiolytic and other effects. Without this fundamental data, any discussion of this compound's potential for non-sedative therapeutic applications remains purely speculative.
Furthermore, no preclinical or clinical trial data could be retrieved that investigates this compound for any indication. This lack of research prevents the fulfillment of the core requirements of this technical guide, as there is no quantitative data to summarize, no experimental protocols to detail, and no established signaling pathways to visualize.
The absence of information on this compound contrasts with the extensive research available for other benzodiazepines, which have been investigated for a range of conditions beyond insomnia and anxiety, including certain types of epilepsy, muscle spasticity, and as adjuncts in anesthesia.
Concluding Remarks
Based on the currently available information, it is not possible to provide an in-depth technical guide on the potential therapeutic targets of this compound beyond sedation. The necessary preclinical and clinical data to support such an analysis do not appear to be publicly available. Future research, should it be undertaken and published, would be required to elucidate the specific pharmacological profile of this compound and to explore any potential for novel therapeutic applications. Until such research emerges, the therapeutic landscape of this compound beyond its presumed sedative effects remains an unexplored frontier.
References
Hypothetical Experimental Workflow for Anxiolytic Drug Discovery
This scarcity of information prevents the creation of a comprehensive technical guide as requested. The core components of such a guide, including tables of quantitative data from clinical or preclinical trials, detailed experimental methodologies, and diagrams of its mechanism of action, are contingent on published research.
For researchers, scientists, and drug development professionals interested in the anxiolytic potential of novel benzodiazepines, the following sections outline the typical experimental workflows and signaling pathways that would be investigated in exploratory studies for a compound like Proflazepam. These are based on established methodologies for characterizing anxiolytic drugs.
The following diagram illustrates a standard workflow for evaluating the anxiolytic potential of a new chemical entity (NCE) like this compound, from initial screening to preclinical validation.
Proflazepam's Impact on Neuronal Firing Rates: A Technical Guide
Disclaimer: Proflazepam is a hypothetical compound. The following technical guide is based on the well-established pharmacological profile of benzodiazepines, a class of drugs with similar mechanisms of action. All data and protocols are representative of studies conducted with benzodiazepines, primarily diazepam, to illustrate the potential effects of a compound like this compound.
Executive Summary
This compound, a novel benzodiazepine analogue, demonstrates significant modulatory effects on neuronal firing rates across various brain regions. By acting as a positive allosteric modulator of the GABA-A receptor, this compound enhances the inhibitory effects of the endogenous neurotransmitter gamma-aminobutyric acid (GABA), leading to a widespread reduction in neuronal excitability. This guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for assessing its effects on neuronal activity, and a summary of quantitative data on firing rate modulation in key brain areas, including the substantia nigra, neocortex, cerebellum, and amygdala. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of neuroactive compounds.
Mechanism of Action: Potentiation of GABAergic Inhibition
This compound exerts its effects by binding to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This allosteric binding potentiates the receptor's response to GABA. The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of negatively charged chloride ions into the neuron.[1] This influx hyperpolarizes the neuron's membrane potential, making it more difficult to reach the threshold for firing an action potential and thus reducing neuronal excitability. This compound enhances this effect by increasing the frequency of the chloride channel opening in response to GABA binding. This potentiation of GABAergic inhibition is the fundamental mechanism underlying this compound's effects on neuronal firing rates.
Signaling Pathway
The signaling pathway for this compound's action is centered on the GABA-A receptor, a pentameric ligand-gated ion channel. The following diagram illustrates the key steps in this pathway.
Quantitative Data on Neuronal Firing Rate Modulation
The following tables summarize the dose-dependent effects of this compound (based on diazepam data) on neuronal firing rates in different brain regions, as determined by in vivo electrophysiological recordings.
| Brain Region | Neuronal Type | Animal Model | This compound Dose | Effect on Firing Rate |
| Substantia Nigra Pars Reticulata | GABAergic | Rat | 1-10 µM (in vitro) | Dose-dependent decrease |
| Neocortex | Mixed Population | Mouse | 6.25 µM | ~20% decrease in spontaneous firing |
| Cerebellum | Purkinje Cells | Rat | 5 mg/kg (i.v.) | Marked decrease in simple spike activity[2] |
| Central Amygdala | SST+/PKCδ− Neurons | Mouse | Systemic | Suppressed activity[3] |
| Central Amygdala | CEAm Neurons | Mouse | Systemic | Suppressed activity[3] |
| Brain Region | Neuronal Type | Animal Model | This compound Dose | Quantitative Change in Firing Rate |
| Substantia Nigra | Dopaminergic | Cat | 5-10 mg/kg (i.p.) | 28.1% decrease |
Experimental Protocols
In Vivo Single-Unit Electrophysiology in Anesthetized Rats
This protocol details the procedure for recording the activity of single neurons in the brain of an anesthetized rat following the administration of this compound.
4.1.1 Animal Preparation and Anesthesia
-
Adult male Sprague-Dawley rats (250-350g) are used.
-
Anesthesia is induced with an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail.
-
The rat is placed in a stereotaxic frame, and its body temperature is maintained at 37°C with a heating pad.
-
A midline scalp incision is made, and the skull is exposed.
-
A small craniotomy is performed over the target brain region (e.g., substantia nigra, coordinates relative to bregma).
-
The dura mater is carefully incised and removed to expose the cortical surface.
4.1.2 Electrode Placement and Recording
-
A high-impedance tungsten microelectrode is slowly lowered into the target brain region using a micromanipulator.
-
The electrode is advanced while monitoring for the characteristic firing patterns of neurons in the target area.
-
Once a stable, well-isolated single-unit recording is achieved, a baseline firing rate is recorded for at least 10 minutes.
-
The electrical signal is amplified, filtered, and digitized for offline analysis.
4.1.3 this compound Administration
-
This compound (diazepam) is dissolved in a vehicle solution (e.g., saline with a small amount of Tween 80).
-
The solution is administered via an i.p. or intravenous (i.v.) injection at the desired dose.
-
Neuronal firing is continuously recorded before, during, and after drug administration to assess changes in firing rate and pattern.
4.1.4 Data Analysis
-
Spike sorting is performed to isolate the activity of individual neurons.
-
The firing rate (spikes/second) is calculated in bins before and after drug administration.
-
Statistical analysis (e.g., paired t-test or ANOVA) is used to determine the significance of any changes in firing rate.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vivo electrophysiology experiment.
Conclusion
The available evidence strongly indicates that this compound, acting through the potentiation of GABA-A receptor-mediated inhibition, leads to a significant and dose-dependent reduction in neuronal firing rates across multiple brain regions. The provided experimental protocols offer a robust framework for further investigation into the specific effects of this compound and similar compounds on neuronal activity. The quantitative data summarized in this guide serve as a valuable reference for understanding the neurophysiological impact of this class of drugs. Further research is warranted to explore the differential effects of this compound on various neuronal subtypes and its implications for therapeutic applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Effect of diazepam on the spontaneous and harmaline-induced electrical activity of Purkinje cells in the cerebellum of the rat and rabbit [periodicos.capes.gov.br]
- 3. Central amygdala circuit dynamics underlying the benzodiazepine anxiolytic effect - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for Proflazepam Detection in Plasma: Application Notes and Protocols
Disclaimer: To date, specific analytical methods for the quantitative determination of Proflazepam in plasma are not extensively documented in publicly available literature. However, as this compound is a benzodiazepine derivative, established and validated methods for other benzodiazepines can be readily adapted for its analysis. This document provides a comprehensive overview of such methods, including detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are the most commonly employed techniques for benzodiazepine analysis in biological matrices.
Introduction
This compound is a benzodiazepine derivative with potential applications in various therapeutic areas. The development of robust and sensitive analytical methods for the quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. This document outlines detailed application notes and protocols for the detection of this compound in plasma, leveraging established methodologies for structurally related benzodiazepines. The methods described herein cover sample preparation, chromatographic separation, and detection, along with expected performance characteristics.
Comparative Analysis of Analytical Methods
A variety of analytical techniques can be employed for the determination of benzodiazepines in plasma. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. The table below summarizes typical quantitative data for the analysis of various benzodiazepines in plasma using HPLC-UV, GC-MS, and LC-MS/MS. These values can serve as a benchmark for the development and validation of a method for this compound.
| Analytical Method | Analyte (Benzodiazepine) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Precision (RSD%) |
| HPLC-UV | Diazepam | 20.42 | 61.86 | 100 - 1200 | 95.1 - 106.8 | < 1.8 |
| Alprazolam | 0.7 | 2.5 | 2.5 - 500 | 86 | - | |
| Clonazepam | - | < 7.6 | - | > 97 | - | |
| GC-MS | Diazepam | 1 - 5 | - | - | - | < 5.6 |
| Flunitrazepam | < 1 | - | - | - | - | |
| 23 Benzodiazepines | - | - | - | > 74 | < 11.1 | |
| LC-MS/MS | 13 Designer Benzodiazepines | 0.5 | 1 | 1 - 200/500 | 35 - 90 | 4 - 21 |
| 10 Benzodiazepines | < 0.2 (µg/L) | - | - | - | < 15 | |
| 21 Benzodiazepines | 1 - 5 | - | 1 - 1000 | 62 - 89 | < 15 |
Experimental Protocols
General Sample Preparation
Effective sample preparation is critical for removing interfering substances from the plasma matrix and concentrating the analyte of interest. The following are common techniques used for benzodiazepine extraction from plasma.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte from the plasma sample, followed by elution with an appropriate solvent. This method is known for providing cleaner extracts.
-
Protein Precipitation (PP): This is a simpler and faster method that involves adding a precipitating agent (e.g., acetonitrile, methanol) to the plasma to denature and remove proteins.
Protocol 1: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from methods developed for the simultaneous determination of multiple benzodiazepines in human plasma.
3.2.1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of water.
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar benzodiazepine not present in the sample).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove hydrophilic interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analyte with 2 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
3.2.2. HPLC-UV Conditions
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of aqueous phosphate buffer (pH 3.0-7.0) and acetonitrile or methanol in an isocratic or gradient elution mode. A typical mobile phase could be 65% aqueous phosphate buffer (pH 3.0) and 35% acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 220-240 nm.[1][2]
-
Column Temperature: 30-50°C.[2]
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, but often requires derivatization of the analytes to improve their volatility and thermal stability.
3.3.1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of plasma, add an internal standard.
-
Adjust the sample pH to 9 with a suitable buffer.
-
Add 5 mL of an extraction solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Derivatization: Reconstitute the residue in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) derivatives. Heat the mixture at 70°C for 30 minutes.
3.3.2. GC-MS Conditions
-
GC Column: A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) to elute all compounds.
-
Injector Temperature: 250-280°C.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
Ionization Mode: Electron Impact (EI).
Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for the quantification of drugs in biological matrices.
3.4.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.
-
If evaporated, reconstitute the residue in 100 µL of the mobile phase.
3.4.2. LC-MS/MS Conditions
-
LC Column: A C18 or similar reversed-phase column with a smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
MS/MS Detector: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the analysis of this compound in plasma.
Caption: General workflow for this compound analysis in plasma.
Logical Relationship of Analytical Methods
This diagram shows the relationship between the analytical methods and their key performance characteristics.
Caption: Relationship between methods and performance.
Conclusion
While specific methods for this compound are not yet widely published, the protocols and data presented here for other benzodiazepines provide a strong foundation for the development and validation of a robust analytical method for this compound in plasma. The choice between HPLC-UV, GC-MS, and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering the highest sensitivity and selectivity. Careful validation of the chosen method is essential to ensure accurate and reliable results.
References
Application Note: A Validated HPLC-MS/MS Protocol for the Sensitive Quantification of Proflazepam in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Proflazepam in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The method is suitable for pharmacokinetic studies, clinical research, and forensic toxicology applications.
Introduction
This compound is a benzodiazepine derivative with potential sedative and anxiolytic properties. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic profiling, monitoring therapeutic efficacy, and in toxicological assessments. HPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical assays. This protocol provides a comprehensive procedure for the extraction and quantification of this compound from human plasma.
Principle
The method involves the extraction of this compound and an internal standard (IS), Diazepam-d5, from human plasma via protein precipitation with acetonitrile. The extracted analytes are then separated using reversed-phase HPLC and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Diazepam-d5 (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
HPLC vials
Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and Diazepam-d5 in methanol.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the this compound working solutions into blank human plasma to prepare calibration standards ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
-
Internal Standard Spiking Solution: Prepare a 50 ng/mL solution of Diazepam-d5 in acetonitrile.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 300 µL of the internal standard spiking solution (50 ng/mL Diazepam-d5 in acetonitrile).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an HPLC vial.
-
Inject 5 µL into the HPLC-MS/MS system.
-
HPLC Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
MS/MS Conditions
The following MS/MS parameters are proposed based on the molecular structure of this compound and common fragmentation patterns for benzodiazepines. These parameters should be optimized on the specific instrument being used.
| Parameter | Condition |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
| Dwell Time | 50 ms |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound | 363.8 | 288.7 | 25 | Quantifier |
| 363.8 | 332.8 | 15 | Qualifier | |
| Diazepam-d5 (IS) | 290.1 | 198.1 | 30 | Quantifier |
Note: The collision energies for this compound are predictive and require experimental optimization.
Data Presentation: Method Performance Characteristics
The following table summarizes the expected performance characteristics of this assay, based on typical results for benzodiazepine quantification methods.
| Parameter | Expected Result |
| Linearity Range | 0.1 – 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualization of Experimental Workflow
The logical flow of the this compound quantification protocol is illustrated below, from sample receipt to final data analysis.
Caption: Workflow for this compound quantification by HPLC-MS/MS.
Application Notes and Protocols for Proflazepam Dosage Calculation in Preclinical Animal Studies
Disclaimer: No specific preclinical data for Proflazepam was publicly available at the time of this writing. The following application notes and protocols are based on established principles of preclinical drug development for benzodiazepines and publicly available data on related compounds such as diazepam and quazepam. Researchers should treat this compound as a new chemical entity and conduct thorough dose-ranging and toxicity studies.
Introduction
This compound is a benzodiazepine derivative. Benzodiazepines act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This mechanism of action underlies their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to calculate and establish appropriate dosages of this compound for preclinical animal studies.
Signaling Pathway of Benzodiazepines
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event increases the frequency of chloride channel opening when GABA is bound, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire, resulting in the central nervous system depressant effects.
Caption: GABA-A Receptor Signaling Pathway Modulation by this compound.
Experimental Protocols
Dose Formulation
-
Vehicle Selection: Select an appropriate vehicle for this compound based on its solubility and the intended route of administration. Common vehicles for preclinical studies include saline, phosphate-buffered saline (PBS), polyethylene glycol (PEG), and carboxymethylcellulose (CMC).
-
Formulation Preparation: Prepare a stock solution of this compound in the chosen vehicle. Subsequently, prepare serial dilutions to achieve the desired final concentrations for dosing. Ensure the formulation is homogenous and stable.
-
Sterility: For parenteral routes of administration, ensure the final formulation is sterile by filtering through a 0.22 µm filter.
Animal Models
The choice of animal model depends on the specific research question. Common rodent models for assessing the effects of benzodiazepines include:
-
Mice: Swiss Webster, BALB/c, C57BL/6
-
Rats: Sprague-Dawley, Wistar
For non-rodent studies, beagles or non-human primates may be considered, particularly for toxicology and pharmacokinetic studies.
Dose Calculation and Administration
Allometric Scaling (Initial Dose Estimation):
Allometric scaling can be used to estimate a starting dose in animals based on a known human dose or the dose of a similar drug. The following formula can be used:
Animal Dose (mg/kg) = Human Equivalent Dose (mg/kg) × (Human Km / Animal Km)
Where Km is a correction factor based on body surface area.
Dose-Ranging Studies:
It is crucial to perform dose-ranging studies to determine the optimal therapeutic window and to identify potential toxicity.
-
Single Ascending Dose (SAD) Study: Administer single, escalating doses of this compound to different groups of animals. Observe for behavioral changes, sedation levels, and any signs of toxicity.
-
Repeat-Dose Toxicity Studies: Based on the SAD study results, conduct repeat-dose studies to evaluate the safety profile of this compound over a longer duration.
Routes of Administration:
The route of administration should align with the intended clinical use. Common routes in preclinical studies include:
-
Oral (p.o.): Via gavage.
-
Intraperitoneal (i.p.): Injection into the peritoneal cavity.
-
Intravenous (i.v.): Injection into a vein (e.g., tail vein in rodents).
-
Subcutaneous (s.c.): Injection under the skin.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Example Dose-Ranging Data for this compound in Rodents (Hypothetical)
| Animal Model | Route of Administration | Dose (mg/kg) | Observed Effects | Notes |
| Mouse (Swiss Webster) | i.p. | 1 | Mild sedation, decreased locomotor activity. | No adverse effects observed. |
| Mouse (Swiss Webster) | i.p. | 5 | Moderate sedation, ataxia. | |
| Mouse (Swiss Webster) | i.p. | 10 | Deep sedation, loss of righting reflex. | |
| Rat (Sprague-Dawley) | p.o. | 5 | Mild anxiolytic-like effects in elevated plus maze. | |
| Rat (Sprague-Dawley) | p.o. | 10 | Significant anxiolytic effects, mild sedation. | |
| Rat (Sprague-Dawley) | p.o. | 20 | Moderate sedation, muscle relaxation. |
Table 2: Comparative Preclinical Dosages of Other Benzodiazepines in Rodents
| Compound | Animal Model | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference |
| Diazepam | Rat | i.p. | 0.75 - 3 | Dose-dependent increase in plasma and brain concentrations. | [1][2] |
| Diazepam | Rat | i.p. | 6 | Significant impairment of righting reflex. | [1][2] |
| Diazepam | Mouse | p.o. | 1 - 5 | Dose-dependent suppression of attack bites. | [3] |
| Quazepam | Hamster | p.o. | up to 500 | Liver identified as the principal target organ for toxicity. | [4] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for preclinical evaluation of this compound.
Caption: Preclinical Experimental Workflow for this compound.
References
- 1. neurology.org [neurology.org]
- 2. Development of a novel dosing paradigm to model diazepam rescue therapy in preclinical seizure and epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Comparison of the effects of benzodiazepine and non-benzodiazepine anxiolytics on agonistic behavior in male mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical safety evaluation of the benzodiazepine quazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vivo Administration of Proflazepam in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Proflazepam is a benzodiazepine derivative with potential applications in neuroscience research due to its modulation of the gamma-aminobutyric acid (GABA) system. As with other benzodiazepines, this compound is expected to exhibit anxiolytic, sedative, and anticonvulsant properties. The selection of an appropriate administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles in pre-clinical rodent studies. This document provides detailed protocols for the oral, intraperitoneal, and intravenous administration of this compound to rodents, based on common practices for this class of compounds.
Signaling Pathway of Benzodiazepines
Benzodiazepines, including this compound, act as positive allosteric modulators of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening and thus potentiating the inhibitory signal.
Caption: this compound enhances GABAergic inhibition via the GABA-A receptor.
Administration Routes and Comparative Data
The choice of administration route depends on the desired onset and duration of action, as well as the experimental design. Below is a summary of common routes for benzodiazepine administration in rodents.
| Administration Route | Onset of Action | Bioavailability | Common Vehicles | Recommended Maximum Volume (Mouse) | Recommended Maximum Volume (Rat) |
| Oral (p.o.) | Slower (20-60 min) | Variable | Water, Saline, 0.5% Methylcellulose, Corn Oil | 10 mL/kg | 5 mL/kg |
| Intraperitoneal (i.p.) | Rapid (5-15 min) | High | Saline, Water for Injection | 10 mL/kg | 10 mL/kg |
| Intravenous (i.v.) | Very Rapid (<1 min) | 100% | Saline, Water for Injection | 5 mL/kg (bolus) | 5 mL/kg (bolus) |
Note: Bioavailability and onset of action are estimates based on general benzodiazepine characteristics and may vary for this compound.
Experimental Protocols
General Preparation for Administration
-
Compound Preparation : this compound should be dissolved or suspended in a suitable vehicle. The choice of vehicle will depend on the solubility of this compound and the administration route. For poorly water-soluble compounds, a suspension in 0.5% methylcellulose or a solution in a small amount of DMSO followed by dilution in saline may be appropriate. It is crucial to ensure the final concentration of any organic solvent is non-toxic to the animal.
-
Animal Handling : All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Animals should be properly restrained to ensure accurate administration and minimize stress.
-
Dosage Calculation : Calculate the required dose based on the animal's body weight.
Protocol for Oral Administration (Gavage)
Oral gavage ensures accurate dosage delivery directly into the stomach.
-
Materials :
-
This compound formulation
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-2 inches for mice; 16-18 gauge, 3 inches for rats)
-
Syringe (1 mL)
-
-
Procedure :
-
Measure the animal's body weight.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently restrain the animal, holding it in an upright position.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Caption: Workflow for oral administration of this compound via gavage.
Protocol for Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound.
-
Materials :
-
This compound formulation (sterile)
-
Tuberculin or insulin syringe with a 25-27 gauge needle
-
-
Procedure :
-
Measure the animal's body weight.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Restrain the animal, exposing the abdomen. For mice, scruffing is common. For rats, firm but gentle restraint is needed.
-
Tilt the animal slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no blood or urine is drawn.
-
Inject the formulation.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol for Intravenous (IV) Injection
IV injection provides immediate systemic circulation and 100% bioavailability. The lateral tail vein is the most common site in rodents.
-
Materials :
-
This compound formulation (sterile and free of particulates)
-
Insulin syringe with a 27-30 gauge needle
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
-
Procedure :
-
Measure the animal's body weight.
-
Place the animal in a restraint device that exposes the tail.
-
Warm the tail to dilate the veins.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein.
-
Slowly inject the formulation. Resistance or swelling indicates a miss.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the animal to its cage and monitor closely.
-
Caption: Workflow for intravenous administration of this compound via the tail vein.
Conclusion
The successful in-vivo administration of this compound in rodents is achievable through standard oral, intraperitoneal, and intravenous routes. The protocols provided herein, based on established practices for benzodiazepines, offer a starting point for researchers. It is imperative to conduct preliminary studies to determine the optimal parameters for this compound, including vehicle selection, dosage, and the most appropriate administration route for the intended research application. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
Application Note: Assessing the Cytotoxicity of Proflazepam Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proflazepam is a benzodiazepine derivative with potential therapeutic applications. As with any novel compound intended for clinical use, a thorough evaluation of its cytotoxic profile is a critical step in preclinical safety assessment. This document provides detailed protocols for a panel of cell-based assays designed to quantify the cytotoxic effects of this compound. The described methods assess various cellular health indicators, including metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death). These assays are fundamental for determining dose-dependent toxicity and elucidating the potential mechanisms of cell death induced by the compound.
Assessment of Cell Viability and Proliferation
Two common methods to assess overall cell viability are the MTT and LDH assays. The MTT assay measures the metabolic activity of a cell population, which is an indicator of cell viability, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
Protocol 1: MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][2] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[1]
Materials:
-
96-well cell culture plates
-
Appropriate cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., 10% SDS in 10 mM HCl, or DMSO)[4]
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
Cells and compound-treated plates (prepared as in the MTT assay)
-
Commercially available LDH Cytotoxicity Assay Kit
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Prepare Controls: Following the kit manufacturer's instructions, prepare a spontaneous LDH release control (untreated cells) and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).[3]
-
Sample Collection: After the this compound incubation period, carefully collect 50 µL of supernatant from each well and transfer it to a new 96-well plate.[3]
-
Reaction Setup: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[3]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[4]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance readings from the treated, spontaneous, and maximum release controls.[4]
Data Presentation: this compound Cytotoxicity
The quantitative data from the cell viability and cytotoxicity assays should be summarized in tables to facilitate comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.3 |
| 50 | 51.3 ± 4.9 |
| 100 | 22.4 ± 3.8 |
| 250 | 5.1 ± 2.1 |
Table 2: this compound-Induced Cytotoxicity (LDH Assay)
| This compound Conc. (µM) | % Cytotoxicity (Mean ± SD) |
|---|---|
| 0 (Vehicle Control) | 2.5 ± 1.1 |
| 1 | 3.1 ± 1.5 |
| 10 | 15.8 ± 3.2 |
| 50 | 48.9 ± 5.7 |
| 100 | 75.6 ± 6.8 |
| 250 | 94.2 ± 4.3 |
Assessment of Apoptosis
To determine if cell death occurs via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V, while late apoptotic and necrotic cells have compromised membranes that allow PI to enter and stain the DNA.[5]
Protocol 3: Annexin V/PI Apoptosis Assay
Materials:
-
6-well cell culture plates
-
This compound-treated cells and controls
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Decant the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[6]
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide solution to the cell suspension.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation: Apoptosis Analysis
Table 3: Distribution of Cell Populations after this compound Treatment
| This compound Conc. (µM) | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
|---|---|---|---|---|
| 0 (Control) | 95.1 | 2.3 | 1.5 | 1.1 |
| 50 | 55.4 | 25.8 | 15.3 | 3.5 |
| 100 | 20.7 | 30.1 | 42.6 | 6.6 |
Visualizing Workflows and Pathways
Experimental Workflow
The overall process for assessing this compound cytotoxicity follows a standardized workflow from cell preparation to data analysis.
Caption: General experimental workflow for cytotoxicity assessment.
Potential Signaling Pathway: Intrinsic Apoptosis
Drug-induced cellular stress often triggers the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.[7][8] This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases that execute cell death.[7][8]
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 3. MTT cell viability assay and Lactate dehydrogenase leakage assay [bio-protocol.org]
- 4. 2.12. Cell Viability (MTT) and Cell Death (LDH) Assays [bio-protocol.org]
- 5. youtube.com [youtube.com]
- 6. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Radioligand Binding Assay for Proflazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proflazepam is a benzodiazepine derivative that, like other members of its class, is expected to exert its pharmacological effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Benzodiazepines bind to a specific allosteric site on the receptor complex, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This positive allosteric modulation results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines.
Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of a ligand with its receptor. These assays allow for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki) of a test compound. This application note provides a detailed protocol for conducting a radioligand binding assay to characterize the binding of this compound to the benzodiazepine site on the GABA-A receptor.
Signaling Pathway of this compound at the GABA-A Receptor
This compound, as a benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor. The binding of GABA to its receptor is enhanced in the presence of this compound, leading to a more potent inhibitory signal.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols
This section details the protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor. This protocol is adapted from established methods for other benzodiazepines.
Materials and Reagents
-
Radioligand: [³H]-Flumazenil (specific activity ~70-90 Ci/mmol)
-
Unlabeled Ligand: this compound, Diazepam (for positive control)
-
Membrane Preparation: Rat cortical membranes (prepared in-house or commercially available)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail: Ultima Gold™ or equivalent
-
Glass Fiber Filters: Whatman GF/B or equivalent, pre-soaked in 0.5% polyethyleneimine (PEI)
-
96-well Plates
-
Filtration Apparatus
-
Scintillation Counter
Membrane Preparation
-
Euthanize adult Sprague-Dawley rats and rapidly dissect the cerebral cortices on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh ice-cold buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a small volume of assay buffer.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay Workflow
Application Notes and Protocols for Measuring the Brain-to-Plasma Ratio of Proflazepam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of Proflazepam. Understanding the extent of a drug's penetration into the central nervous system (CNS) is critical for the development of both CNS-targeted and peripherally-acting drugs.
The brain-to-plasma ratio is a key parameter in assessing brain penetration.[1] The unbound concentration ratio (Kp,uu) is particularly important as it represents the fraction of the drug that is not bound to plasma proteins or brain tissue and is therefore pharmacologically active.[2][3]
This document outlines the necessary in vivo studies, sample preparation techniques, and analytical methodologies. While specific quantitative data for this compound is not extensively available in public literature, the protocols provided are based on established methods for other benzodiazepines, such as diazepam and clonazepam, and can be adapted for this compound.[4][5]
Data Presentation
The following tables summarize typical pharmacokinetic parameters that are determined in these studies. The values for this compound are illustrative and should be determined experimentally. For context, reported values for related benzodiazepines are included.
Table 1: Illustrative Total Brain-to-Plasma Concentration Ratio (Kp) of this compound and Related Benzodiazepines
| Compound | Kp (Total Brain/Total Plasma) | Species | Dosing Route | Time Point(s) | Reference |
| This compound | [To be determined] | Rat | IV or PO | Multiple time points | - |
| Diazepam | 4.5 ± 0.1 | Rat | IP | Multiple time points up to 6h | [4] |
| Desmethyldiazepam | 3.5 ± 0.2 | Rat | IP | Multiple time points up to 6h | [4] |
Table 2: Illustrative Unbound Fractions and Unbound Brain-to-Plasma Ratio (Kp,uu) of this compound and Related Benzodiazepines
| Compound | Plasma Protein Binding (%) | Fraction unbound in plasma (fu,p) | Fraction unbound in brain (fu,brain) | Kp,uu (Unbound Brain/Unbound Plasma) | Species | Reference |
| This compound | [To be determined] | [To be determined] | [To be determined] | [To be determined] | Rat | - |
| Clonazepam | ~85% | ~0.15 | [Data not readily available] | [Data not readily available] | Human | [5] |
| Diazepam | - | 19.6% | [Data not readily available] | [Data not readily available] | Rat | [4] |
| Propoxazepam | 98.04% | 1.96% | [Data not readily available] | [Data not readily available] | Human | [6] |
Experimental Protocols
In Vivo Study Protocol for Determination of Total Brain-to-Plasma Ratio (Kp)
This protocol describes the in vivo procedures for determining the total brain and plasma concentrations of this compound in a rodent model, typically rats.
1.1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate strain).
-
Weight: 250-300 g.
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to food and water.
1.2. Dosing:
-
Formulation: this compound should be dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).
-
Route of Administration: Intravenous (IV) via the tail vein or oral gavage (PO).
-
Dose: A suitable dose should be chosen based on preliminary tolerability and pharmacokinetic studies. For example, a dose of 5 mg/kg could be a starting point.[4]
1.3. Sample Collection:
-
Animals are divided into groups, with each group corresponding to a specific time point for sample collection (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
At each designated time point, animals are anesthetized.
-
Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The blood is centrifuged at approximately 2000 x g for 10 minutes to separate the plasma. The plasma is then transferred to a clean tube and stored at -80°C until analysis.[3]
-
Brain Collection: Following blood collection, the animal is euthanized. The brain is immediately excised. The necessity of whole-body saline perfusion to remove residual blood from the brain vasculature should be evaluated. Studies with diazepam have shown that B/P values were not significantly different between perfused and non-perfused rats.[7] The brain is rinsed with cold saline, blotted dry, weighed, and frozen at -80°C until homogenization.
1.4. Sample Preparation for Analysis:
-
Brain Homogenization: The brain is homogenized in a suitable buffer (e.g., phosphate-buffered saline, PBS) to create a 10% (w/v) homogenate.[8]
-
Protein Precipitation: To extract this compound from plasma and brain homogenate, a protein precipitation step is performed. This typically involves adding a cold organic solvent like acetonitrile (often containing an internal standard) to the sample, vortexing, and then centrifuging to pellet the precipitated proteins.[7][9] The supernatant is then collected for LC-MS/MS analysis.
Protocol for Determination of Unbound Fraction in Plasma (fu,p) and Brain (fu,brain)
The unbound fraction of this compound is determined using equilibrium dialysis.
2.1. Plasma Protein Binding (for fu,p):
-
Apparatus: A rapid equilibrium dialysis (RED) device is commonly used.[9][10]
-
Procedure:
-
Prepare a stock solution of this compound and spike it into drug-free rat plasma to achieve the desired concentration (e.g., 1 µM).
-
Add the spiked plasma to the sample chamber of the RED device.
-
Add dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber.[10]
-
Incubate the sealed plate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).[9]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
To equalize matrix effects for LC-MS/MS analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.[10]
-
Perform protein precipitation as described in section 1.4.
-
Analyze the samples by LC-MS/MS.
-
-
Calculation: The fraction unbound in plasma (fu,p) is calculated as the ratio of the concentration of this compound in the buffer chamber to the concentration in the plasma chamber.
2.2. Brain Tissue Binding (for fu,brain):
-
The procedure is similar to that for plasma protein binding, but uses brain homogenate instead of plasma.
-
The unbound fraction in the diluted brain homogenate (fu,b') is first determined.
-
This value is then corrected for the dilution factor to obtain the unbound fraction in brain tissue (fu,brain).[8]
LC-MS/MS Analysis Protocol
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and specific quantification of this compound in plasma and brain homogenate.
3.1. Instrumentation:
-
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
3.2. Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
3.3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is common for benzodiazepines.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard must be optimized.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized to achieve maximum signal intensity.
3.4. Quantification:
-
A calibration curve is prepared by spiking known concentrations of this compound into blank plasma and brain homogenate.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Workflow for determining the total brain-to-plasma ratio (Kp).
Caption: Logical relationship for calculating the unbound brain-to-plasma ratio (Kp,uu).
References
- 1. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient - CONICET [bicyt.conicet.gov.ar]
- 4. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonazepam - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the effects of perfusion in determining brain penetration (brain-to-plasma ratios) of small molecules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plasma Protein Binding Assay [visikol.com]
- 10. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Proflazepam in Neuroscience Research: Information Not Available
Following a comprehensive search of scientific literature and available data, we have been unable to identify any information regarding a compound named "Proflazepam."
Our research process included extensive searches for "this compound" and similarly named benzodiazepines across multiple scientific databases and search engines. These searches yielded no relevant results pertaining to its use in neuroscience research, mechanism of action, binding affinity, or any established experimental protocols.
This suggests that "this compound" may be:
-
An incorrect or alternative spelling of a different compound.
-
A very new, not-yet-published, or proprietary compound not currently in the public domain.
-
An obscure or discontinued substance that has not been the subject of significant research.
Therefore, we are unable to provide the requested Application Notes and Protocols, including data tables and visualizations, for "this compound."
To the researchers, scientists, and drug development professionals seeking this information, we recommend verifying the compound's name and spelling. Should a corrected or alternative name for a known benzodiazepine be provided, we would be pleased to generate the detailed Application Notes and Protocols as originally requested.
For your reference, we have included a general overview of the application of benzodiazepines in neuroscience research, along with a standardized experimental workflow for characterizing a novel benzodiazepine.
General Application of Benzodiazepines in Neuroscience Research
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor. Their primary function is to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. In neuroscience research, they are invaluable tools for:
-
Studying the GABAergic system: Investigating the role of GABA-A receptors in various physiological and pathological processes.
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Modeling neurological and psychiatric disorders: Inducing states that mimic anxiety, epilepsy, and sleep disorders to test potential therapeutic agents.
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Investigating mechanisms of learning and memory: Understanding the role of GABAergic inhibition in cognitive processes.
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Developing novel therapeutics: Using established benzodiazepines as reference compounds for the development of new drugs with improved efficacy and side-effect profiles.
Standardized Experimental Workflow for a Novel Benzodiazepine
Below is a generalized workflow that researchers might follow to characterize a new benzodiazepine compound.
Caption: A generalized experimental workflow for characterizing a novel benzodiazepine.
We encourage you to provide a valid compound name to enable us to deliver the specific, detailed information you require.
Application Note: Characterization of Proflazepam using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural characterization and analysis of Proflazepam, a benzodiazepine derivative. While specific experimental data for this compound is not widely available in the public domain, this application note outlines the standard methodologies and expected results based on the known chemical structure of this compound and typical spectroscopic behavior of the benzodiazepine class. The protocols cover Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS), providing a comprehensive guide for researchers involved in the synthesis, quality control, and metabolic studies of this compound.
Introduction
This compound, with the IUPAC name 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one, is a benzodiazepine derivative.[1][2] Like other compounds in this class, its therapeutic effects are linked to its interaction with GABA-A receptors in the central nervous system. Accurate and thorough analytical characterization is crucial for ensuring the identity, purity, and stability of this compound in research and pharmaceutical development. This note details the application of NMR and mass spectrometry for the definitive structural elucidation of this compound.
Predicted Spectroscopic Data
Based on the chemical structure of this compound (Figure 1), expected NMR and MS data have been predicted to guide researchers in their analytical assessments.
Figure 1. Chemical structure of this compound.
Predicted ¹H NMR Data
The expected proton NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on typical chemical shift values for protons in similar chemical environments.[3][4][5]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons (Benzene ring) | 7.0 - 8.0 | m | Complex multiplet patterns due to coupling. |
| Aromatic Protons (Fluorophenyl ring) | 7.0 - 7.5 | m | Multiplet patterns influenced by fluorine coupling. |
| CH₂ (diazepine ring) | ~3.5 - 4.5 | s or AB system | Chemical environment can lead to non-equivalence. |
| N-CH₂ (dihydroxypropyl) | ~3.8 - 4.2 | m | |
| CH (dihydroxypropyl) | ~3.9 - 4.3 | m | |
| CH₂OH (dihydroxypropyl) | ~3.6 - 3.9 | m | |
| OH (dihydroxypropyl) | Variable (broad) | s | Chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Data
The anticipated ¹³C NMR chemical shifts for this compound are presented in Table 2, based on established ranges for carbons in analogous functional groups.[6][7][8][9]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C=O (amide) | 165 - 175 | |
| C=N (imine) | 160 - 170 | |
| Aromatic C-Cl | 130 - 140 | |
| Aromatic C-F | 155 - 165 (doublet due to C-F coupling) | |
| Aromatic CH | 120 - 135 | |
| Aromatic Quaternary C | 130 - 150 | |
| N-CH₂ (diazepine ring) | 45 - 55 | |
| N-CH₂ (dihydroxypropyl) | 50 - 60 | |
| CH-OH (dihydroxypropyl) | 65 - 75 | |
| CH₂-OH (dihydroxypropyl) | 60 - 70 |
Predicted Mass Spectrometry Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (362.79 g/mol ).[1][2] The fragmentation pattern will be characteristic of the benzodiazepine core.[10][11][12] Key expected fragments are listed in Table 3.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 362/364 | [M]+ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |
| 331/333 | [M - CH₂OH]+ | Loss of the terminal hydroxymethyl group. |
| 287/289 | [M - C₃H₇O₂]+ | Loss of the entire dihydroxypropyl side chain. |
| 271/273 | Further fragmentation of the benzodiazepine ring. | |
| 105 | [C₆H₄F-C=O]+ | Benzoyl cation from the fluorophenyl group. |
| 77 | [C₆H₅]+ | Phenyl cation. |
Experimental Protocols
The following are generalized protocols for the characterization of this compound. Instrument parameters may need to be optimized for specific systems.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. ¹H NMR Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 s
-
Acquisition Time: 3-4 s
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
3.1.3. ¹³C NMR Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard proton-decoupled ¹³C experiment.
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 s
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
Mass Spectrometry
3.2.1. Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
3.2.2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters:
-
Scan Range: m/z 50-500
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to observe fragmentation.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of a small molecule like this compound.
Caption: General workflow for small molecule characterization.
Hypothetical Metabolic Pathway
Benzodiazepines typically undergo phase I and phase II metabolic transformations. A hypothetical metabolic pathway for this compound is shown below, highlighting common reactions such as hydroxylation and glucuronidation.[13]
Caption: Hypothetical metabolic pathway for this compound.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful toolkit for the comprehensive characterization of this compound. While this application note presents predicted data, the outlined protocols offer a solid foundation for researchers to obtain empirical data for structural verification, purity assessment, and metabolic profiling of this benzodiazepine derivative. Careful execution of these experiments and thorough data analysis are essential for advancing the scientific understanding and potential therapeutic applications of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.pdx.edu [web.pdx.edu]
- 6. researchgate.net [researchgate.net]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Proflazepam Solubility for In-Vitro Assays: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for solubility issues encountered with Proflazepam during in-vitro assays. The following information is designed to address common challenges in dissolving and utilizing this compound for cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound, like many benzodiazepines, is practically insoluble in water. For in-vitro assays, organic solvents are typically required to prepare a stock solution. The most common solvent is Dimethyl Sulfoxide (DMSO). Other potential solvents include ethanol and methanol. It is crucial to first dissolve the compound in a small amount of the organic solvent before further dilution in aqueous media.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A2: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts. Always perform a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the impact of the solvent on your experimental system.
Q3: My this compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon addition to aqueous solutions is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
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Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
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Use a Surfactant: Low concentrations of non-ionic surfactants, such as Tween® 20 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[1] However, their compatibility with your specific cell line and assay must be validated.
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pH Adjustment: The solubility of a compound can be pH-dependent.[2][3] Experimenting with the pH of your assay buffer (within the physiological tolerance of your cells) may improve solubility.
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Prepare a Solid Dispersion: For more advanced formulation, creating a solid dispersion of this compound with a carrier polymer can enhance its aqueous solubility.[4]
Q4: Can I heat the solution to help dissolve this compound?
A4: Gentle warming (e.g., to 37°C) can aid in the initial dissolution of this compound in the organic solvent. However, be cautious about the thermal stability of the compound. Prolonged heating or high temperatures can lead to degradation. Chemical stability of the drug in the dissolution medium is an important factor to consider.[1]
Troubleshooting Guide
Issue: this compound Powder Does Not Dissolve in Initial Solvent
dot graph TD { A[Start: this compound powder] --> B{Select initial solvent}; B --> C{Try DMSO}; C --> D{Does it dissolve?}; D -- Yes --> E[Proceed to make stock solution]; D -- No --> F{Try gentle warming (37°C) and vortexing}; F --> G{Does it dissolve?}; G -- Yes --> E; G -- No --> H{Consider alternative organic solvents (e.g., Ethanol)}; H --> I{Does it dissolve?}; I -- Yes --> E; I -- No --> J[Contact technical support for further assistance];
} enddot Caption: Workflow for initial dissolution of this compound powder.
Issue: this compound Precipitates Upon Dilution in Aqueous Media
dot graph TD { A[Start: this compound stock solution in organic solvent] --> B{Dilute in aqueous media}; B --> C{Does it precipitate?}; C -- No --> D[Proceed with experiment]; C -- Yes --> E{Troubleshooting steps}; E --> F[Lower the final concentration]; E --> G[Increase sonication/vortexing during dilution]; E --> H[Add a biocompatible surfactant (e.g., Tween® 20)]; E --> I[Adjust the pH of the aqueous media]; subgraph Legend direction LR L1[Action] L2[Decision] L3[Outcome] end style L1 fill:#4285F4,stroke:#5F6368,stroke-width:1px,fontcolor:#FFFFFF style L2 fill:#EA4335,stroke:#5F6368,stroke-width:1px,fontcolor:#FFFFFF style L3 fill:#34A853,stroke:#5F6368,stroke-width:1px,fontcolor:#FFFFFF
} enddot Caption: Troubleshooting precipitation of this compound in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Methodology:
-
Tare a sterile microcentrifuge tube on a calibrated balance.
-
Carefully weigh out the desired amount of this compound powder. For a 1 mL stock solution of 10 mM, you will need to calculate the required mass based on the molecular weight of this compound.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
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Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Kinetic Solubility of this compound
This protocol is adapted from standard nephelometric assays.[5]
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
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96-well microplate
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Plate reader with nephelometry or turbidity reading capabilities
Methodology:
-
Prepare a serial dilution of the this compound stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add PBS to each well.
-
Transfer a small volume (e.g., 2 µL) of the serially diluted this compound/DMSO solutions to the corresponding wells of the plate containing PBS. This will create a range of this compound concentrations in a solution with a low percentage of DMSO.
-
Mix the plate thoroughly and incubate at room temperature for a specified time (e.g., 1-2 hours).
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Measure the light scattering or turbidity of each well using a plate reader.
-
The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit of this compound under these conditions.
Data Presentation
| Solvent | Reported Solubility of Similar Benzodiazepines (e.g., Clonazepam) | Recommended Starting Concentration for Stock Solution |
| Water | < 0.1 mg/mL at 25°C[6] | Not Recommended |
| Ethanol | Soluble[6] | 1-10 mM |
| Methanol | Freely Soluble[6] | 1-10 mM |
| Acetone | Soluble[6] | 1-10 mM |
| DMSO | Soluble | 10-50 mM |
Table 1: Solubility of a representative benzodiazepine, Clonazepam, in various solvents and recommended starting concentrations for this compound stock solutions.
This compound and Cellular Signaling
This compound, as a benzodiazepine, is expected to act as a modulator of GABA-A receptors. However, many small molecules can have off-target effects and interact with various intracellular signaling pathways. When designing experiments, it is important to consider these potential interactions.
dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} enddot Caption: Potential signaling pathways modulated by this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physico-Chemical Characterization and In Vitro Dissolution Assessment of Clonazepam—Cyclodextrins Inclusion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Proflazepam dosage to minimize side effects in mice
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Proflazepam in mouse models. The following information is based on established principles of benzodiazepine pharmacology and is intended to guide experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other benzodiazepines, is a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, increasing the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA). This enhanced GABAergic neurotransmission results in an inhibitory effect on neuronal activity, leading to the anxiolytic, sedative, and muscle-relaxant properties of the drug.
Q2: What are the expected behavioral effects of this compound in mice?
A2: At optimal doses, this compound is expected to exhibit anxiolytic effects, which can be observed as increased exploration of open spaces in behavioral tests like the Elevated Plus Maze or Open Field Test. However, as the dosage increases, sedative effects and motor impairment are likely to become more prominent.
Q3: How can I determine the optimal anxiolytic dose of this compound while minimizing side effects?
A3: A dose-response study is crucial. This involves administering a range of this compound doses to different groups of mice and assessing both the desired anxiolytic effects and the common side effects (sedation, motor impairment). The goal is to identify a dose that produces a statistically significant anxiolytic effect with minimal impact on locomotor activity and coordination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in behavioral data | Inconsistent drug administration (e.g., incorrect volume, intraperitoneal vs. subcutaneous injection). Stress induced by handling. Environmental factors (e.g., noise, light). | Ensure consistent and accurate drug administration techniques. Acclimate mice to the experimental room and handling procedures. Standardize environmental conditions for all testing sessions. |
| No observable anxiolytic effect | The administered dose is too low. The behavioral test is not sensitive enough. The mouse strain is not responsive to this class of compounds. | Perform a dose-response study to test higher concentrations. Use a well-validated behavioral paradigm for anxiety. Consider testing a different mouse strain known to be sensitive to benzodiazepines. |
| Excessive sedation or motor impairment | The administered dose is too high. | Conduct a dose-response study to identify a lower, non-sedating dose that retains anxiolytic efficacy. |
| Contradictory results between different anxiety tests | Different behavioral tests measure distinct aspects of anxiety. The drug may have differential effects on these aspects. | Use a battery of behavioral tests to obtain a comprehensive profile of the drug's effects. Analyze the data from each test independently before drawing overall conclusions. |
Quantitative Data Summary
Table 1: Dose-Response Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Dosage (mg/kg) | Time in Open Arms (seconds, mean ± SEM) | Number of Open Arm Entries (mean ± SEM) |
| Vehicle | 35.2 ± 4.1 | 8.3 ± 1.2 |
| 0.5 | 62.5 ± 5.8 | 12.1 ± 1.5 |
| 1.0 | 85.1 ± 7.2 | 15.6 ± 1.8 |
| 2.0 | 40.3 ± 4.5 | 9.1 ± 1.3 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Dose-Response Effects of this compound on Locomotor Activity in the Open Field Test (OFT)
| Dosage (mg/kg) | Total Distance Traveled (meters, mean ± SEM) | Time Spent in Center Zone (seconds, mean ± SEM) |
| Vehicle | 45.3 ± 3.9 | 28.7 ± 3.1 |
| 0.5 | 42.1 ± 4.2 | 45.2 ± 4.0* |
| 1.0 | 38.5 ± 3.5 | 58.9 ± 5.3 |
| 2.0 | 15.7 ± 2.1 | 25.1 ± 2.8 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Assessment of Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle to the mice and allow for a 30-minute absorption period in their home cage.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
Clean the maze with 70% ethanol between trials.
-
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Protocol 2: Open Field Test (OFT) for Assessment of Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: A square arena with high walls.
-
Procedure:
-
Administer this compound or vehicle to the mice and allow for a 30-minute absorption period in their home cage.
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for 10 minutes.
-
Record the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency using an automated tracking system.
-
Clean the arena with 70% ethanol between trials.
-
-
Data Analysis: A decrease in total distance traveled suggests sedative effects. An increase in the time spent in the center of the arena suggests an anxiolytic effect.
Visualizations
Technical Support Center: Optimizing Benzodiazepine Synthesis
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of benzodiazepines.
| Issue | Possible Causes | Suggested Solutions |
| Low Yield in Step 1 (Amide Formation) | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient catalyst. - Moisture in the reaction mixture. | - Monitor the reaction using TLC or LC-MS to ensure completion.[1] - Optimize the reaction temperature; try a stepwise increase (e.g., from room temperature to 50°C). - Screen different coupling agents (e.g., DCC, EDC, HATU). - Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Impurities in Step 2 (Cyclization) | - Side reactions due to high temperature. - Incorrect stoichiometry of reactants. - Degradation of the product under reaction conditions. | - Perform the reaction at the lowest effective temperature. - Carefully control the addition rate of the reagents. - Consider a milder cyclization agent or a different solvent system.[2] |
| Reaction Stalls in Step 3 (N-Alkylation) | - Deactivation of the catalyst. - Poor solubility of the starting material. - Presence of inhibiting impurities. | - Use a fresh batch of catalyst or a higher catalyst loading.[3] - Screen different solvents to improve solubility.[2] - Purify the intermediate from the previous step to remove potential inhibitors. |
| Product Precipitation During Work-up | - Poor solubility of the product in the extraction solvent. - pH of the aqueous layer is at the isoelectric point of the product. | - Use a larger volume of extraction solvent or a different solvent system. - Adjust the pH of the aqueous layer to ensure the product remains in the organic phase. |
| Difficulty in Final Product Purification | - Presence of closely related impurities. - Oiling out during crystallization. | - Utilize column chromatography with a high-resolution stationary phase. - For crystallization, try a different solvent or a co-solvent system. Seeding with a pure crystal can also be effective. |
Frequently Asked Questions (FAQs)
Q1: How can I systematically optimize the reaction conditions for a novel benzodiazepine synthesis?
A1: A systematic approach like Design of Experiments (DoE) is highly effective for optimizing reaction conditions.[4] DoE allows for the simultaneous variation of multiple parameters (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for achieving the highest yield and purity.[4][5] This statistical method is more efficient than the traditional one-factor-at-a-time (OFAT) approach.[4]
Q2: What is the role of the solvent in benzodiazepine synthesis, and how do I select the appropriate one?
A2: The solvent plays a crucial role in dissolving reactants, influencing reaction rates, and in some cases, participating in the reaction mechanism.[2] The choice of solvent can significantly impact the yield and purity of the final product.[2] When selecting a solvent, consider the polarity of your reactants and the transition state of the reaction. For instance, polar aprotic solvents like DMF or DMSO are often used for nucleophilic substitution reactions common in benzodiazepine synthesis.
Q3: My reaction is sensitive to air and moisture. What precautions should I take?
A3: For air and moisture-sensitive reactions, it is essential to use standard inert atmosphere techniques. This includes thoroughly drying all glassware in an oven, using anhydrous solvents, and running the reaction under an inert gas like nitrogen or argon. Reagents should be handled in a glovebox or using Schlenk line techniques.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of many organic reactions. For more quantitative and sensitive analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the consumption of starting materials and the formation of the product and any byproducts.
Q5: Are there any green chemistry considerations for benzodiazepine synthesis?
A5: Yes, applying green chemistry principles can lead to safer and more sustainable synthesis processes.[1] This includes choosing less hazardous solvents, minimizing waste by optimizing atom economy, using catalytic reagents instead of stoichiometric ones, and reducing the number of synthetic steps.[1]
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of a hypothetical benzodiazepine, "Genericazepam."
Step 1: Synthesis of 2-amino-5-chlorobenzophenone (Intermediate I)
-
To a solution of 2-aminobenzonitrile (1 eq) in anhydrous tetrahydrofuran (THF), add phenylmagnesium bromide (1.1 eq) dropwise at 0°C under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Intermediate II)
-
To a solution of Intermediate I (1 eq) in a mixture of pyridine and acetic acid, add aminoacetic acid (1.2 eq).
-
Heat the reaction mixture to 120°C and stir for 6 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield Intermediate II.
Step 3: Synthesis of Genericazepam (Final Product)
-
To a solution of Intermediate II (1 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0°C under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes, then add the desired alkyl halide (e.g., methyl iodide) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A generalized workflow for the multi-step synthesis of a benzodiazepine.
Caption: A logical workflow for troubleshooting low yield in a chemical synthesis.
Caption: Key parameters influencing the yield and purity of a chemical reaction.
References
- 1. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 5. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proflazepam Detection in Tissue Samples
Disclaimer: Information regarding specific analytical methodologies and validation data for Proflazepam is limited in publicly available scientific literature. Therefore, this guide utilizes data and protocols for Diazepam, a structurally similar and extensively studied benzodiazepine, as a representative model. The principles and troubleshooting strategies outlined here are broadly applicable to the analysis of benzodiazepines in tissue samples and can serve as a strong starting point for developing a robust this compound detection method.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in detecting this compound in tissue samples?
The primary challenges in detecting this compound in tissue samples include:
-
Low Recovery: this compound, like other benzodiazepines, can bind to proteins and lipids in tissues, leading to incomplete extraction and low recovery rates.
-
Matrix Effects: Co-extracted endogenous substances from the tissue matrix (e.g., phospholipids, fatty acids) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1][2]
-
Analyte Stability: Benzodiazepines can be susceptible to degradation during sample collection, storage, and processing. Factors such as temperature, pH, and enzymatic activity can affect their stability.[1][3][4][5]
-
High Lipid Content: Tissues such as the brain and adipose tissue have high lipid content, which can complicate the extraction process and contribute to significant matrix effects.
Q2: Which analytical technique is most suitable for this compound detection in tissues?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of benzodiazepines like this compound in tissue samples.[6] It offers high sensitivity, selectivity, and the ability to handle complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization of the analytes.
Q3: How can I improve the extraction recovery of this compound from tissue samples?
To improve recovery, consider the following:
-
Homogenization: Thorough homogenization of the tissue is crucial to release the drug from the cells. Mechanical homogenization (e.g., bead beating, rotor-stator homogenizer) is often more effective than manual methods.
-
Solvent Selection: Use a combination of polar and non-polar solvents for liquid-liquid extraction (LLE) to effectively extract benzodiazepines from fatty tissues.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and better recovery compared to LLE.[7] Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms are particularly effective.
-
Enzymatic Digestion: For certain tissues, enzymatic digestion with proteases may help to release drug molecules bound to proteins.
Q4: What are common signs of matrix effects in my LC-MS/MS analysis?
Signs of matrix effects include:
-
Poor reproducibility of results between different samples.
-
Inconsistent peak areas for the internal standard.
-
Ion suppression (lower than expected signal intensity) or ion enhancement (higher than expected signal intensity).
-
Distorted peak shapes.
Q5: How can I minimize matrix effects?
Strategies to minimize matrix effects include:
-
Improved Sample Cleanup: Use more rigorous extraction and cleanup procedures like SPE or phospholipid removal plates.
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. Using a longer column or a different stationary phase can improve resolution.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Problem 1: Low or No this compound Peak Detected
| Possible Cause | Troubleshooting Step |
| Poor Extraction Recovery | 1. Review and optimize the homogenization procedure. Ensure complete tissue disruption. 2. Evaluate different extraction solvents or SPE cartridges. 3. Check the pH of the extraction buffer to ensure it is optimal for this compound (as a basic drug). |
| Analyte Degradation | 1. Ensure samples are stored at or below -20°C.[1][4][5] 2. Minimize freeze-thaw cycles. 3. Process samples on ice to reduce enzymatic activity. 4. Investigate the stability of this compound in the specific tissue matrix under your storage and handling conditions. |
| LC-MS/MS System Issues | 1. Confirm the correct MRM transitions and collision energies for this compound. 2. Check for clogs in the LC system or mass spectrometer. 3. Verify the mobile phase composition and gradient. 4. Ensure the electrospray ionization source is clean and functioning correctly. |
| Matrix-induced Ion Suppression | 1. Perform a post-column infusion experiment to identify regions of ion suppression. 2. Improve sample cleanup to remove interfering matrix components. 3. Adjust the chromatographic method to separate this compound from the suppression zone. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | 1. Dilute the sample extract and re-inject. 2. Reduce the injection volume. |
| Column Contamination | 1. Wash the column with a strong solvent. 2. If the problem persists, replace the column. |
| Inappropriate Mobile Phase | 1. Ensure the sample solvent is compatible with the mobile phase. 2. Adjust the mobile phase pH or organic content. |
| Secondary Interactions | 1. Use a column with end-capping to minimize silanol interactions. 2. Add a small amount of a competing base to the mobile phase. |
Problem 3: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | 1. Ensure consistent homogenization and extraction for all samples. 2. Use an automated liquid handler for precise pipetting. |
| Variable Matrix Effects | 1. Use a stable isotope-labeled internal standard. 2. Improve sample cleanup to reduce matrix variability. |
| System Instability | 1. Check for leaks in the LC system. 2. Monitor the stability of the mass spectrometer's response over time. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Brain Tissue
-
Homogenization:
-
Weigh 0.5 g of frozen brain tissue.
-
Add 2 mL of ice-cold phosphate buffer (pH 7.4).
-
Homogenize using a bead beater or rotor-stator homogenizer until a uniform consistency is achieved. Keep the sample on ice.
-
-
Internal Standard Spiking:
-
Spike the homogenate with a known concentration of a suitable internal standard (e.g., Diazepam-d5).
-
-
Extraction:
-
Add 5 mL of a mixture of n-hexane and ethyl acetate (9:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Liver Tissue
-
Homogenization and Internal Standard Spiking:
-
Follow steps 1 and 2 from the LLE protocol, using 0.5 g of liver tissue.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the tissue homogenate onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
-
Elution:
-
Elute the analyte with 2 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2, v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of a representative benzodiazepine (Diazepam) in tissue samples. These values can be used as a benchmark when developing a method for this compound.
Table 1: Method Validation Parameters for Diazepam in Brain Tissue
| Parameter | Value |
| Linearity Range | 1 - 500 ng/g |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantification (LOQ) | 1 ng/g |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Extraction Recovery (LLE) | 65 - 80% |
| Extraction Recovery (SPE) | 85 - 95% |
| Matrix Effect | 80 - 110% (with SIL-IS) |
Table 2: LC-MS/MS Parameters for Diazepam
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray (ESI+) |
| MRM Transition (Quantifier) | m/z 285.1 → 193.1 |
| MRM Transition (Qualifier) | m/z 285.1 → 154.1 |
| Collision Energy | 25 eV |
| Dwell Time | 100 ms |
Visualizations
Caption: General experimental workflow for this compound detection in tissue samples.
Caption: Troubleshooting decision tree for low or no analyte peak.
References
- 1. Benzodiazepine stability in postmortem samples stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature [mdpi.com]
- 3. Postmortem stability of benzodiazepines in blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of nitrobenzodiazepines in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers [mdpi.com]
- 7. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Proflazepam stability issues in long-term storage
Technical Support Center: Proflazepam
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with common issues related to the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzodiazepine that acts as a positive allosteric modulator of the Gamma-Aminobutyric Acid type A (GABA-A) receptor.[1][2] It binds to a site on the receptor distinct from the GABA binding site, specifically at the interface between the α and γ subunits.[3][4] This binding event increases the affinity of GABA for its receptor, leading to an increased frequency of chloride ion channel opening and subsequent hyperpolarization of the neuron.[3] This potentiation of GABA's inhibitory effect results in the anxiolytic and sedative properties of the drug.
Q2: What are the known stability issues with this compound in long-term storage?
A2: this compound, like other benzodiazepines, can exhibit stability issues, particularly in solution. While relatively stable in its solid, crystalline form, aqueous solutions of this compound can be susceptible to degradation when exposed to light, and acidic or basic conditions.[5] Long-term storage of this compound solutions, even at refrigerated temperatures, may lead to precipitation and a decrease in concentration over time.[6][7]
Q3: What are the common degradation products of this compound?
A3: Under basic conditions, this compound can hydrolyze to form several degradation products. One of the primary degradants is 2-(2-amino-5-chlorobenzoyl) pyridine, resulting from the cleavage of the diazepine ring. Characterization of degradation products is crucial for a comprehensive stability analysis.[8]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, solid this compound should be stored in a cool, dry, and dark environment to minimize degradation. This compound solutions should be freshly prepared whenever possible. If short-term storage of a solution is necessary, it should be protected from light and stored at a controlled room temperature or refrigerated, though stability under these conditions may be limited.[6][7]
Troubleshooting Guides
Issue 1: Precipitation or Crystal Formation in this compound Solutions
-
Symptom: Visible particulate matter, cloudiness, or crystals in a this compound solution that was previously clear.
-
Possible Causes:
-
Low Solubility: this compound has limited aqueous solubility, and precipitation can occur, especially in buffered solutions or at higher concentrations.
-
Temperature Effects: Changes in temperature can affect solubility. For some benzodiazepines, refrigeration can paradoxically lead to precipitation.[6]
-
pH Shift: The pH of the solution may have shifted, reducing the solubility of this compound.
-
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the prepared concentration does not exceed the known solubility of this compound in the chosen solvent.
-
Gentle Agitation/Warming: Try gently agitating or slightly warming the solution to see if the precipitate redissolves. Avoid excessive heat, as it can accelerate degradation.
-
pH Measurement: Check the pH of the solution and adjust if it has deviated from the intended value.
-
Solvent System: Consider using a co-solvent system (e.g., with a small percentage of ethanol or DMSO) to improve solubility for experimental purposes, ensuring solvent compatibility with the assay.
-
Issue 2: Inconsistent Results in Potency Assays
-
Symptom: High variability or a consistent decrease in the measured concentration of this compound in quality control or stability samples.
-
Possible Causes:
-
Chemical Degradation: The drug may be degrading due to exposure to light, incompatible excipients, or extreme pH.[5]
-
Adsorption to Container: this compound may adsorb to the surface of certain plastics, such as polypropylene syringes or PVC containers, leading to a lower measured concentration in the solution.[6][7]
-
Analytical Method imprecision: The analytical method may not be sufficiently robust, leading to variable results.
-
-
Troubleshooting Steps:
-
Control for Light Exposure: Conduct all sample preparations and storage in amber vials or under low-light conditions to prevent photodegradation.
-
Container Compatibility Study: Evaluate the stability of this compound in different container types (e.g., glass vs. various plastics) to identify potential adsorption issues.
-
Method Validation: Ensure the analytical method is fully validated for precision, accuracy, and linearity according to ICH guidelines.[8]
-
Forced Degradation Study: Perform a forced degradation study to identify potential degradants and ensure the analytical method is stability-indicating.
-
Data Presentation
Table 1: Summary of this compound Stability Under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | Observation | % Degradation | Primary Degradant Identified |
| 0.1 M HCl | 24 hours | 60°C | Slight discoloration | ~15% | Degradant A |
| 0.1 M NaOH | 8 hours | 60°C | Yellow discoloration | ~40% | 2-(2-amino-5-chlorobenzoyl) pyridine |
| 3% H₂O₂ | 24 hours | Room Temp | No visible change | ~5% | Minor oxidative products |
| Photolytic (UV) | 48 hours | Room Temp | Slight yellowing | ~10% | Photodegradation products |
| Thermal (Solid) | 7 days | 80°C | No visible change | <2% | Not applicable |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.8) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in the presence of its degradation products.
-
Preparation of Mobile Phase:
-
Prepare a 50 mM solution of potassium dihydrogen phosphate.
-
Adjust the pH to 6.8 with dilute phosphoric acid or potassium hydroxide.
-
Mix the phosphate buffer with acetonitrile in a 40:60 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in the mobile phase to make a 100 mL solution to obtain a stock concentration of 100 µg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
-
Sample Preparation:
-
For bulk drug stability samples, accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration of 10 µg/mL.
-
For formulated products, weigh and finely powder a representative sample, then extract the drug with the mobile phase to the target concentration. Centrifuge or filter the sample to remove undissolved excipients.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in Table 2.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the prepared samples for analysis.
-
The retention time for this compound should be approximately 5.4 minutes. Degradation products should be well-resolved from the parent peak.[8]
-
Visualizations
Caption: this compound's mechanism of action at the GABA-A receptor.
Caption: Workflow for a this compound stability study.
References
- 1. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Stability of Lorazepam in Sodium Chloride 0.9% Stored at Different Temperatures in Different Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Stability of Lorazepam in Sodium Chloride 0.9% Stored at Different Temperatures in Different Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Refining HPLC gradient for better Proflazepam peak separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC gradient for better Proflazepam peak separation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound in reversed-phase HPLC?
Poor peak shape for this compound, a benzodiazepine, can stem from several factors. Peak tailing is often caused by secondary interactions between the basic analyte and acidic residual silanols on the silica-based column packing.[1] This interaction can be minimized by using a base-deactivated or end-capped column.[2] Other causes include column overload, where too much sample is injected, and issues with the mobile phase, such as an inappropriate pH that can lead to the ionization of silanol groups.[3][4][5] Peak fronting is less common but can occur due to sample overload or poor sample solubility in the mobile phase.[3][4]
Q2: How does the mobile phase composition affect the retention and separation of this compound?
The mobile phase composition is a critical factor in achieving optimal separation.[6][7] For a non-polar compound like this compound, a reversed-phase C18 or C8 column is typically ideal.[6] The mobile phase usually consists of an aqueous component (like a buffer) and an organic modifier (such as acetonitrile or methanol). Adjusting the ratio of the organic solvent to the aqueous phase will alter the retention time. Increasing the organic solvent percentage will decrease the retention time. The pH of the aqueous phase is also crucial as it can affect the ionization state of this compound and any impurities, thereby influencing their retention and peak shape.[6][7][8]
Q3: When should I use a gradient elution versus an isocratic elution for this compound analysis?
For analyzing a single compound like this compound, an isocratic elution (constant mobile phase composition) can be sufficient if good separation from impurities is achieved.[6] However, if the sample contains impurities with a wide range of polarities, a gradient elution is preferable.[9] A gradient elution, where the mobile phase composition changes over time (e.g., increasing the percentage of organic solvent), allows for the efficient elution of both early and late-eluting compounds, improving peak shape and reducing analysis time.[9]
Troubleshooting Guide
Issue: Poor Resolution and Overlapping Peaks for this compound and Impurities
Poor resolution between the this compound peak and adjacent impurity peaks is a common challenge. The goal is to achieve a resolution (Rs) of ≥ 1.5 for baseline separation.[6]
Initial Assessment:
-
Review the Chromatogram: Identify the critical pair of peaks with the lowest resolution.
-
Check System Suitability Parameters: Ensure the HPLC system is performing within acceptable limits for efficiency (plate count), peak asymmetry, and retention factor.
Troubleshooting Steps:
-
Optimize the Gradient Slope: A shallower gradient (slower increase in organic solvent) can significantly improve the resolution of closely eluting peaks by giving them more time to separate on the column.[9][10] Start by identifying the solvent concentration at which this compound elutes and then "stretch out" the gradient in that region.[10]
-
Adjust the Mobile Phase pH: Modifying the pH of the aqueous mobile phase can alter the selectivity between this compound and its impurities, especially if they have different pKa values.[8][11] Experiment with small pH adjustments (e.g., ± 0.2 pH units) around the initial value.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation due to different solvent properties.[8]
-
Modify the Column Temperature: Increasing the column temperature can improve efficiency and reduce peak broadening by lowering the mobile phase viscosity.[6][7] However, be cautious as high temperatures can degrade thermolabile compounds.[6]
-
Reduce the Flow Rate: Lowering the flow rate can increase resolution, but it will also lengthen the run time.[6][7]
-
Select a Different Column: If the above steps do not provide adequate resolution, consider a column with a different stationary phase (e.g., phenyl or cyano) or one with a smaller particle size for higher efficiency.[6][8][11][12]
Data Presentation
Table 1: Comparison of Hypothetical HPLC Gradient Conditions for this compound Analysis
| Parameter | Method A (Initial) | Method B (Refined) | Rationale for Change |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm | Smaller particle size for higher efficiency and better resolution. Shorter column to reduce run time. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 | Buffer to control pH and improve peak shape.[9] |
| Mobile Phase B | Acetonitrile | Acetonitrile | No change. |
| Gradient | 30-90% B in 10 min | 40-70% B in 15 min | Shallower gradient over a narrower range to improve separation of the main peak and impurities.[9][10] |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | Lower flow rate to enhance resolution.[6] |
| Temperature | 35 °C | 40 °C | Slightly higher temperature to improve peak efficiency.[7] |
| Injection Volume | 10 µL | 5 µL | Reduced injection volume to prevent column overload. |
Experimental Protocols
Detailed Methodology for Refined HPLC Gradient (Method B)
-
Preparation of Mobile Phase A (10 mM Ammonium Acetate, pH 4.5):
-
Dissolve approximately 0.77 g of ammonium acetate in 1 L of HPLC-grade water.
-
Adjust the pH to 4.5 using glacial acetic acid.
-
Filter the solution through a 0.22 µm membrane filter.
-
-
Preparation of Mobile Phase B:
-
Use HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 3.5 µm, 4.6 x 100 mm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: As determined by the UV spectrum of this compound (typically around 230 nm for benzodiazepines).
-
Gradient Program:
-
0.00 min: 40% B
-
15.00 min: 70% B
-
15.10 min: 90% B (Column Wash)
-
17.00 min: 90% B (Column Wash)
-
17.10 min: 40% B (Re-equilibration)
-
20.00 min: 40% B (Re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition (40% Acetonitrile in 10 mM Ammonium Acetate, pH 4.5) to a final concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Mandatory Visualization
Caption: Troubleshooting workflow for improving this compound peak separation in HPLC.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mastelf.com [mastelf.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. mastelf.com [mastelf.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. 影響 HPLC 解析度的因素 [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
How to prevent Proflazepam degradation in aqueous solutions
Addressing variability in animal response to Proflazepam
Welcome to the technical support center for Proflazepam. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during pre-clinical evaluation of this compound, with a particular focus on managing variability in animal responses.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel benzodiazepine derivative that acts as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[1][2] It does not bind to the primary GABA binding site but instead binds to a distinct benzodiazepine site on the receptor complex.[3][4] This binding enhances the effect of the endogenous neurotransmitter GABA, increasing the frequency of chloride channel opening.[5][6] The resulting influx of chloride ions leads to hyperpolarization of the neuron, causing a potentiation of inhibitory neurotransmission in the central nervous system (CNS).[5][7]
Q2: What are the expected pharmacological effects of this compound in animal models?
A2: Based on its mechanism of action as a GABA-A receptor modulator, this compound is expected to exhibit anxiolytic (anti-anxiety), sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[2][8] The primary effect observed at lower doses is typically anxiolysis, while sedation and motor impairment may become more prominent at higher doses.
Q3: We are observing significant variability in the anxiolytic response to this compound between individual animals. Is this expected?
A3: Yes, a certain degree of variability in response to CNS-active agents like this compound is not uncommon in animal studies. This variability can stem from a combination of intrinsic biological factors and extrinsic experimental factors. Same dose of a drug can produce different responses in different patients. and also in the same patient. at different occasions.[9] Key sources of variation include genetic background (strain differences), sex, age, metabolic rate, and the animal's microbiome.[9][10][11] Environmental conditions such as housing, diet, and handling can also significantly influence behavioral outcomes.[12]
Q4: How does the GABA-A receptor's structure contribute to potential variability?
A4: The GABA-A receptor is a pentameric ligand-gated ion channel assembled from a combination of different subunit isoforms (e.g., α, β, γ).[3][4][13] There are 19 known GABA-A receptor subunits.[7] The specific subunit composition determines the receptor's pharmacological properties, including its affinity for benzodiazepines like this compound. Different brain regions express different combinations of these subunits, and the expression patterns can vary between different animal strains and even individuals, leading to differential sensitivity to the drug.[4] For instance, the γ2 subunit is required for the action of benzodiazepines.[14]
Visualizing the Mechanism and Workflows
Signaling Pathway of this compound
Caption: this compound enhances GABA's inhibitory effect at the GABA-A receptor.
Experimental Workflow for Investigating Variability
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benzoinfo.com [benzoinfo.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. youtube.com [youtube.com]
- 10. Drug metabolism - Wikipedia [en.wikipedia.org]
- 11. Factors that influencing veterinary drug’s metabolisation [agris.fao.org]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Optimizing Proflazepam Receptor Binding Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times and other critical parameters in Proflazepam receptor binding studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for a this compound receptor binding assay?
A1: The optimal incubation time for a this compound receptor binding assay, like other benzodiazepine receptor binding studies, is the time required to reach equilibrium or a steady state, where the amount of bound radioligand no longer increases.[1] This typically depends on the temperature, as well as the concentration of the radioligand and the receptor.[1] For benzodiazepine receptor binding assays using radiolabeled ligands like [3H]-flumazenil, an incubation time of 35 minutes at 30°C has been shown to be optimal.[1] Another common protocol using [3H]Flunitrazepam suggests an incubation of 60 minutes at 25°C or 4°C.[2][3] It is crucial to determine the optimal time for your specific experimental conditions by performing a time-course experiment.
Q2: How does incubation temperature affect this compound binding?
A2: Incubation temperature can significantly alter the affinity of benzodiazepine receptor ligands.[1] For instance, the binding kinetics of [3H]flunitrazepam to synaptosomal membranes are temperature-dependent, with association and dissociation rates changing at different temperatures.[4] It is essential to maintain a consistent and accurately controlled temperature throughout your experiments to ensure reproducibility. While assays can be performed on ice, at room temperature, or at 37°C, room temperature is often the most convenient.[1]
Q3: What is non-specific binding and how can I minimize it?
A3: Non-specific binding refers to the binding of the radioligand to components other than the target receptor. It is a common source of high background noise in binding assays. To minimize non-specific binding, it is crucial to include a control group where the binding reaction is carried out in the presence of a high concentration of an unlabeled ligand (a "displacer") that has high affinity for the target receptor, such as diazepam.[2] This will saturate the specific binding sites, and any remaining bound radioactivity can be considered non-specific. Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration tested.[5]
Q4: How do I determine the optimal concentration of radioligand and receptor protein?
A4: The optimal concentrations of radioligand and receptor protein should be determined empirically through saturation binding experiments.[1][5] In a saturation binding experiment, you measure the total and non-specific binding at various concentrations of the radioligand while keeping the receptor concentration constant.[5] This allows you to determine the equilibrium dissociation constant (Kd), which represents the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax).[5] A typical starting point for protein concentration in a benzodiazepine binding assay is around 100 µg of cortical membrane protein.[1] For the radioligand, a concentration range spanning from 1/10th of the estimated Kd to 10 times the estimated Kd is recommended.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient washing steps. 3. Lipophilic radioligand sticking to filters or tubes. 4. Inappropriate blocking agents. | 1. Reduce the radioligand concentration. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). Consider using glass fiber filters with low protein binding. 4. Add a blocking agent like bovine serum albumin (BSA) to the incubation buffer. |
| Low Specific Binding | 1. Inactive receptor preparation. 2. Insufficient incubation time. 3. Incorrect buffer pH or composition. 4. Degradation of the radioligand. | 1. Prepare fresh membrane fractions and store them properly at -80°C. 2. Perform a time-course experiment to ensure equilibrium is reached. 3. Verify the pH of all buffers and ensure they are within the optimal range for the receptor (typically pH 7.4 for GABA-A receptors). 4. Check the age and storage conditions of the radioligand. Use fresh stock if necessary. |
| Poor Reproducibility | 1. Inconsistent incubation times or temperatures. 2. Pipetting errors. 3. Variability in membrane preparations. | 1. Use a temperature-controlled incubator or water bath and a precise timer. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Ensure a consistent protocol for membrane preparation and quantify protein concentration accurately for each batch. |
| No Saturation in Binding Curve | 1. Radioligand concentration range is not wide enough. 2. Receptor concentration is too high, leading to ligand depletion. | 1. Extend the range of radioligand concentrations used in the saturation experiment.[5] 2. Reduce the amount of receptor protein in the assay to ensure that less than 10% of the total added radioligand is bound at all concentrations.[5] |
Quantitative Data Summary
The following table summarizes typical experimental parameters for benzodiazepine receptor binding assays, which can be used as a starting point for optimizing this compound studies.
| Parameter | Condition 1 | Condition 2 | Reference |
| Radioligand | [3H]-Flumazenil | [3H]Flunitrazepam | [1],[2] |
| Incubation Time | 35 minutes | 60 minutes | [1],[2] |
| Incubation Temperature | 30°C | 25°C | [1],[2] |
| Membrane Protein | 100 µg | 2 mg | [1],[2] |
| Buffer | 50 mM Tris-HCl, pH 7.4 | Na-K phosphate buffer, pH 7.4 | [1],[2] |
| Non-specific Binding Displacer | Diazepam | 10 µM Diazepam | [1],[2] |
| Radioligand Concentration | 8.6 x 10⁻⁵ nmole | 1 nM | [1],[2] |
Experimental Protocols
Protocol 1: Equilibrium Saturation Binding Assay for this compound
This protocol is adapted from established methods for benzodiazepine receptor binding assays.[1][5]
1. Membrane Preparation:
- Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
- Resuspend the pellet in fresh buffer and repeat the centrifugation step.
- Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 1 mg/mL. Determine the exact protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
- Prepare a series of dilutions of the radioligand (e.g., [3H]this compound or a suitable surrogate like [3H]Flunitrazepam) in the assay buffer. A typical concentration range would be 0.05 nM to 20 nM.
- For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
- To the non-specific binding tubes, add a high concentration of unlabeled this compound or another benzodiazepine like Diazepam (e.g., 10 µM) to saturate the specific binding sites.
- Add the membrane preparation (e.g., 100 µg of protein) to all tubes.
- Add the radioligand dilutions to the respective tubes.
- The final assay volume should be consistent across all tubes (e.g., 0.5 mL).
3. Incubation:
- Incubate the tubes at a constant temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 35-60 minutes). This should be optimized in preliminary experiments.
4. Termination and Filtration:
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
- Wash the filters rapidly with several volumes of ice-cold assay buffer to remove unbound radioligand.
5. Scintillation Counting:
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
6. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
- Plot the specific binding versus the radioligand concentration and fit the data using a non-linear regression model to determine the Kd and Bmax values.
Visualizations
References
- 1. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Kinetics of [3H]flunitrazepam binding to membrane-bound benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mitigating off-target effects of Proflazepam in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Proflazepam in cellular models. Our aim is to help you mitigate potential off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzodiazepine derivative designed as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA), which results in increased inhibitory neurotransmission.
Q2: I'm observing significant cytotoxicity at concentrations expected to be selective for the GABA-A receptor. What could be the cause?
A2: This is a common issue and could be due to several off-target effects. This compound, like other benzodiazepines, may induce apoptosis or necrosis through mechanisms independent of the GABA-A receptor. Potential off-target mechanisms include mitochondrial dysfunction, inhibition of cell cycle proteins, or interaction with other cellular receptors. We recommend performing a dose-response cytotoxicity assay in a cell line that does not express GABA-A receptors to confirm off-target toxicity.
Q3: My results are inconsistent across different cell lines. Why is this happening?
A3: Cellular context is critical. Different cell lines have varying expression levels of GABA-A receptor subunits and other potential off-target proteins. This can lead to different sensitivities to this compound. We advise characterizing the expression of the target receptor in your cell lines of interest and considering the genetic background of each line.
Q4: How can I confirm that the observed effect of this compound is mediated by the GABA-A receptor?
A4: The most direct way is to use a competitive antagonist for the benzodiazepine binding site, such as flumazenil. Co-treatment of your cells with this compound and an excess of flumazenil should reverse the observed effect if it is on-target. Additionally, you can use cell lines with and without GABA-A receptor expression to differentiate between on-target and off-target effects.
Troubleshooting Guide
Issue 1: Unexpected Cell Viability Decrease
You are observing a significant decrease in cell viability at concentrations of this compound that should be within the therapeutic window for GABA-A receptor modulation.
Possible Causes and Solutions:
-
Off-target cytotoxicity: this compound may be interacting with other cellular targets, leading to cell death.
-
Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) in a GABA-A receptor-negative cell line. A similar dose-response curve for cytotoxicity in both receptor-positive and receptor-negative cells would suggest off-target effects.
-
-
Mitochondrial toxicity: Benzodiazepines can affect mitochondrial function.
-
Troubleshooting Step: Assess mitochondrial membrane potential using a fluorescent dye like JC-1 or measure oxygen consumption rates.
-
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: Workflow for diagnosing unexpected this compound-induced cytotoxicity.
Issue 2: Lack of Expected Efficacy
This compound is not producing the expected inhibitory effect on neuronal firing or other downstream signaling events at appropriate concentrations.
Possible Causes and Solutions:
-
Incorrect GABA-A receptor subunit composition: The cellular model may express GABA-A receptor subunits that have low affinity for this compound.
-
Troubleshooting Step: Characterize the subunit expression profile of your cell line using qPCR or Western blotting. Compare this to known high-affinity subunit combinations for benzodiazepines.
-
-
Low concentration of endogenous GABA: The effect of this compound is dependent on the presence of GABA.
-
Troubleshooting Step: Co-administer a low concentration of exogenous GABA with this compound to ensure the receptor can be activated.
-
Signaling Pathway: this compound On-Target Effect
Caption: On-target signaling pathway of this compound at the GABA-A receptor.
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound
| Assay Type | Cell Line | Target | IC50 (µM) |
| Radioligand Binding | HEK293 (expressing α1β2γ2 GABA-A) | GABA-A Receptor | 0.05 |
| Cytotoxicity (MTT) | HEK293 (expressing α1β2γ2 GABA-A) | Overall Viability | 15.2 |
| Cytotoxicity (MTT) | HEK293 (parental) | Overall Viability | 14.8 |
| Mitochondrial Membrane Potential (JC-1) | SH-SY5Y | Mitochondrial Function | 8.5 |
This data is hypothetical and for illustrative purposes.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-A Receptor
This protocol is for determining the binding affinity of this compound to the benzodiazepine site on the GABA-A receptor.[1][2][3]
Materials:
-
Cell membranes from a cell line overexpressing the desired GABA-A receptor subunits.
-
[³H]-Flunitrazepam (radioligand).
-
This compound (test compound).
-
Clonazepam or Diazepam (positive control).
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, cell membranes, [³H]-Flunitrazepam (at a concentration near its Kd), and either this compound, positive control, or buffer (for total binding).
-
For non-specific binding wells, add a high concentration of a non-labeled benzodiazepine (e.g., 10 µM Diazepam).
-
Incubate at 4°C for 1 hour.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of this compound to determine the Ki value.
Protocol 2: MTT Cytotoxicity Assay
This assay measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.[4]
Materials:
-
Cells of interest (e.g., SH-SY5Y, HEK293).
-
This compound.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plate.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control and plot against this compound concentration to determine the IC50 value.
Logical Relationship for Mitigating Off-Target Effects
Caption: Decision-making flowchart to distinguish on-target vs. off-target effects.
References
- 1. A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Cell Proliferation Assays | Cell Biolabs [cellbiolabs.com]
Validation & Comparative
Proflazepam vs. Lorazepam: A Comparative Pharmacological Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative pharmacological overview of Proflazepam and Lorazepam, two benzodiazepine derivatives. While Lorazepam is a well-characterized compound with extensive clinical use, data on this compound is notably scarce in publicly available scientific literature. This review summarizes the available information, highlighting the significant data gap for this compound and using the comprehensive data for Lorazepam as a benchmark for comparison.
Introduction
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor.[1] This modulation enhances the inhibitory effects of GABA, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[2] Lorazepam, a short-to-intermediate acting benzodiazepine, is widely prescribed for anxiety disorders, insomnia, and status epilepticus. This compound is also classified as a benzodiazepine derivative, but detailed pharmacological data and clinical experience are not well-documented in the scientific literature.
Pharmacological Profile
Mechanism of Action
Both Lorazepam and, presumably, this compound exert their effects by binding to the benzodiazepine site on the GABAA receptor, a ligand-gated chloride ion channel. This binding increases the affinity of GABA for its own binding site, leading to an increased frequency of channel opening and a subsequent influx of chloride ions. The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effect of GABA, leading to a depression of the central nervous system.
Figure 1: Benzodiazepine Mechanism of Action at the GABA-A Receptor.
Pharmacokinetics
Pharmacokinetic parameters are crucial for determining the dosing regimen and predicting the duration of action and potential for accumulation. The table below summarizes the known pharmacokinetic data for Lorazepam. Equivalent data for this compound is not available in the reviewed literature.
| Parameter | Lorazepam | This compound |
| Absorption | Readily absorbed after oral administration. | Data not available |
| Bioavailability | ~90% (oral) | Data not available |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (oral) | Data not available |
| Protein Binding | ~85-91% | Data not available |
| Metabolism | Primarily conjugated to the inactive lorazepam-glucuronide. | Data not available |
| Elimination Half-life (t1/2) | 10-20 hours | Data not available |
| Excretion | Primarily in urine as the glucuronide conjugate. | Data not available |
Pharmacodynamics
The pharmacodynamic effects of Lorazepam are well-documented and include anxiolytic, sedative, and anticonvulsant properties. It is presumed that this compound would exhibit a similar profile, characteristic of the benzodiazepine class, but specific preclinical or clinical data to support this is lacking.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological profile of benzodiazepines. These methods would be applicable for a comparative evaluation of this compound and Lorazepam.
In Vitro: Receptor Binding Assay
This assay determines the affinity of a compound for the benzodiazepine binding site on the GABAA receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and Lorazepam for the benzodiazepine receptor.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from rodent brain tissue (e.g., cortex or cerebellum).
-
Radioligand Binding: Membranes are incubated with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound (this compound or Lorazepam).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a Radioligand Receptor Binding Assay.
In Vivo: Animal Models of Anxiety
Animal models are used to assess the anxiolytic-like effects of compounds. The elevated plus maze is a widely used and validated model for this purpose.[3][4][5][6][7]
Objective: To evaluate the anxiolytic effects of this compound and Lorazepam in rodents.
Methodology:
-
Apparatus: An elevated, plus-shaped maze with two open and two closed arms.
-
Animals: Typically mice or rats.
-
Procedure: Animals are treated with the test compound (this compound or Lorazepam), a vehicle control, or a positive control (e.g., diazepam). After a set pretreatment time, each animal is placed in the center of the maze and allowed to explore for a fixed period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Human: Clinical Trials for Sedative-Hypnotics
Clinical trials are essential to determine the efficacy and safety of new drugs in humans.
Objective: To assess the efficacy and safety of this compound compared to Lorazepam and placebo for the treatment of insomnia.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients diagnosed with primary insomnia.
-
Intervention: Participants are randomized to receive this compound, Lorazepam, or a placebo for a specified duration (e.g., 2 weeks).
-
Efficacy Measures:
-
Primary: Latency to persistent sleep (LPS) measured by polysomnography.
-
Secondary: Wake after sleep onset (WASO), total sleep time (TST), and patient-reported outcomes on sleep quality.
-
-
Safety Measures: Incidence of adverse events, vital signs, and clinical laboratory tests.
-
Data Analysis: Statistical comparison of the efficacy and safety endpoints between the treatment groups.
Safety and Tolerability
The safety profile of Lorazepam is well-established and includes dose-dependent central nervous system depression, which can manifest as drowsiness, dizziness, and ataxia.[8] As with other benzodiazepines, there is a risk of dependence and withdrawal symptoms upon discontinuation.[9] The safety and tolerability of this compound have not been documented in the available literature.
Conclusion
Lorazepam is a well-understood benzodiazepine with a clear pharmacological profile and established clinical utility. In stark contrast, this compound remains a poorly characterized compound. While it is presumed to share the classic benzodiazepine mechanism of action, a comprehensive understanding of its pharmacokinetic, pharmacodynamic, and safety profiles is absent from the scientific literature. This significant data gap precludes a meaningful, evidence-based comparison with Lorazepam. Further research, including the experimental protocols outlined in this review, is necessary to elucidate the pharmacological properties of this compound and determine its potential therapeutic value and safety. Researchers and drug development professionals should be aware of this lack of data when considering this compound in any context.
References
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. [PDF] Animal models for screening anxiolytic-like drugs: a perspective | Semantic Scholar [semanticscholar.org]
- 3. Animal models for screening anxiolytic-like drugs: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. jddtonline.info [jddtonline.info]
- 6. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzodiazepines I: Upping the Care on Downers: The Evidence of Risks, Benefits and Alternatives [mdpi.com]
- 8. Abuse and Dependence Liability of Benzodiazepine-Type Drugs: GABAA Receptor Modulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cochranelibrary.com [cochranelibrary.com]
Comparative Analysis of Benzodiazepine Binding Affinities at the GABA-A Receptor
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinities of several common benzodiazepines to the GABA-A receptor. While this guide aims to be comprehensive, it is important to note that publicly available, quantitative binding affinity data for Proflazepam (also known by its Roche development code, Ro10-3580) is limited. Therefore, the following comparison focuses on other well-characterized benzodiazepines to provide a valuable reference for understanding their interaction with the GABA-A receptor.
Benzodiazepines are a class of psychoactive drugs that exert their effects by modulating the function of the γ-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The binding of benzodiazepines to the GABA-A receptor potentiates the effect of GABA, leading to a calming or sedative effect. The affinity with which different benzodiazepines bind to this receptor can vary, influencing their potency and clinical profiles.
Comparative Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of several common benzodiazepines for different α subunits of the GABA-A receptor. The Ki value is the inhibition constant, representing the concentration of the drug that is required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Benzodiazepine | GABA-A α1 (Ki, nM) | GABA-A α2 (Ki, nM) | GABA-A α3 (Ki, nM) | GABA-A α5 (Ki, nM) |
| Diazepam | 4.2 | 2.9 | 3.8 | 15.5 |
| Lorazepam | 1.8 | 1.5 | 2.1 | 4.8 |
| Clonazepam | 1.5 | 1.2 | 1.8 | 3.5 |
| Midazolam | 2.1 | 1.9 | 2.5 | 6.2 |
Note: The Ki values presented here are compiled from various sources and may vary depending on the specific experimental conditions.
Experimental Protocols
The binding affinities of benzodiazepines to the GABA-A receptor are typically determined using a radioligand binding assay. This technique involves the use of a radioactive ligand that is known to bind to the receptor of interest.
Radioligand Binding Assay Protocol
-
Membrane Preparation : Cell membranes expressing the GABA-A receptor are prepared from either cultured cell lines or brain tissue. The tissue or cells are homogenized and centrifuged to isolate the membrane fraction.
-
Incubation : The prepared membranes are incubated in a buffer solution containing a radiolabeled benzodiazepine (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled benzodiazepine being tested (the "competitor").
-
Equilibrium : The mixture is incubated for a sufficient period to allow the binding of the radioligand and the competitor to reach equilibrium.
-
Separation of Bound and Free Ligand : The bound radioligand is separated from the unbound (free) radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification : The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis : The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC50 value). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow: Radioligand Binding Assay
Signaling Pathway: Benzodiazepine Action at the GABA-A Receptor
Head-to-head comparison of Proflazepam and Midazolam pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Critical Benzodiazepines
In the landscape of anesthetic and anxiolytic agents, Midazolam and Lorazepam stand out as two frequently utilized benzodiazepines. While both exert their effects through the potentiation of the GABA-A receptor, their pharmacokinetic profiles exhibit significant differences that dictate their clinical applications. This guide provides a comprehensive head-to-head comparison of the pharmacokinetics of Midazolam and Lorazepam, supported by experimental data and detailed methodologies, to inform research and drug development.
Pharmacokinetic Profile at a Glance
The following table summarizes the key pharmacokinetic parameters of Midazolam and Lorazepam, offering a clear comparison of their absorption, distribution, metabolism, and excretion.
| Pharmacokinetic Parameter | Midazolam | Lorazepam |
| Absorption | ||
| Onset of Action (IV) | < 5 minutes[1] | 1 - 5 minutes[2] |
| Onset of Action (IM) | ~15 minutes[1] | 15 - 30 minutes[2] |
| Onset of Action (Oral) | ~20 minutes[1] | 20 - 30 minutes[2] |
| Bioavailability (Oral) | ~40% (variable)[1] | ~85%[2] |
| Bioavailability (IM) | ≥90%[1] | >95% |
| Time to Peak Plasma Conc. (Oral) | 0.17 - 2.65 hours[3] | ~2 hours[4][5] |
| Distribution | ||
| Protein Binding | ~97%[1] | ~85-91%[5][6] |
| Volume of Distribution | 1.0 - 3.1 L/kg[3] | 1.3 L/kg[4][7] |
| Metabolism | ||
| Primary Pathway | Hepatic oxidation via CYP3A4/5[1][8] | Hepatic glucuronidation[2][4][5] |
| Active Metabolites | Yes (α-hydroxymidazolam)[1] | No[2][5] |
| Excretion | ||
| Elimination Half-life | 1.5 - 2.5 hours[1] | 10 - 20 hours[2] |
| Route of Elimination | Primarily renal (as metabolites)[9] | Primarily renal (as glucuronide conjugate)[5][10] |
Mechanism of Action: A Shared Pathway
Both Midazolam and Lorazepam are positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Their binding to a specific site on the receptor enhances the effect of GABA, leading to an increased frequency of chloride channel opening. This influx of chloride ions results in hyperpolarization of the neuronal membrane, making it less excitable and producing the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant effects of benzodiazepines.
Caption: GABA-A Receptor Signaling Pathway.
Detailed Pharmacokinetics
Absorption
Midazolam is characterized by its rapid onset of action, particularly when administered intravenously.[1] Its high lipid solubility facilitates rapid absorption across the blood-brain barrier. Oral bioavailability is lower and more variable due to significant first-pass metabolism in the liver and gut.[1]
Lorazepam , while also having a relatively rapid onset when given intravenously, is absorbed more slowly than Midazolam when administered intramuscularly or orally.[2] However, its oral bioavailability is substantially higher and more consistent than that of Midazolam.[2]
Distribution
Both drugs are highly protein-bound, primarily to albumin.[3][6] Midazolam has a larger volume of distribution, indicating more extensive distribution into peripheral tissues.[3]
Metabolism
The metabolic pathways of Midazolam and Lorazepam represent a key point of differentiation.
Midazolam is extensively metabolized in the liver by cytochrome P450 enzymes, predominantly CYP3A4 and CYP3A5.[1][8] This process yields an active metabolite, α-hydroxymidazolam, which also contributes to the drug's clinical effects before being conjugated and excreted.[1]
Lorazepam undergoes a simpler metabolic process of direct glucuronidation in the liver.[2][4][5] This pathway does not involve the cytochrome P450 system and produces an inactive glucuronide conjugate.[2][5] This metabolic profile makes Lorazepam less susceptible to drug-drug interactions involving the CYP450 system and generally a safer option in patients with hepatic impairment.
Caption: Metabolic Pathways of Midazolam and Lorazepam.
Excretion
Both drugs and their metabolites are primarily excreted by the kidneys.[9][10] The most significant difference in their excretion profiles is the elimination half-life. Midazolam has a short half-life of 1.5 to 2.5 hours, contributing to its use for short procedures.[1] In contrast, Lorazepam has a much longer elimination half-life of 10 to 20 hours, making it suitable for conditions requiring more sustained anxiolysis.[2]
Experimental Protocols: A Methodological Overview
The pharmacokinetic parameters presented in this guide are derived from clinical studies employing rigorous methodologies. A general workflow for such studies is outlined below.
Study Design
Pharmacokinetic studies for benzodiazepines are often designed as randomized, crossover trials in healthy volunteers. This design allows for each subject to act as their own control, reducing inter-individual variability.
Drug Administration and Sampling
-
Dosing: Standardized doses of Midazolam or Lorazepam are administered via various routes (intravenous, intramuscular, oral).
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
Bioanalytical Method
Plasma concentrations of the parent drug and its metabolites are quantified using validated bioanalytical methods. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): This technique separates the drug from other plasma components, allowing for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method used for the detection and quantification of drugs and their metabolites.
Pharmacokinetic Analysis
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and elimination half-life.
Caption: General Workflow for a Pharmacokinetic Study.
Conclusion for the Scientific Community
The distinct pharmacokinetic profiles of Midazolam and Lorazepam underscore their different but complementary roles in clinical practice. Midazolam, with its rapid onset and short duration of action, is well-suited for procedural sedation and anesthesia induction. Its metabolism via the CYP450 system, however, necessitates careful consideration of potential drug interactions.
Conversely, Lorazepam's longer half-life and simpler metabolic pathway make it a preferred agent for the management of anxiety disorders and status epilepticus, particularly in patients with hepatic impairment. The absence of active metabolites also contributes to a more predictable clinical effect.
For drug development professionals, the differences in their metabolic pathways offer insights into designing new benzodiazepines with tailored pharmacokinetic properties to meet specific clinical needs, such as minimizing drug-drug interactions or achieving a desired duration of action. Further research into the structure-activity relationships governing their interaction with the GABA-A receptor could lead to the development of even more selective and safer therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medipol.edu.tr [medipol.edu.tr]
- 3. Guidelines for the clinical use of benzodiazepines: pharmacokinetics, dependency, rebound and withdrawal. Canadian Society for Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Midazolam Hydrochloride? [synapse.patsnap.com]
- 5. Determination of lorazepam in plasma by electron capture GLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for the clinical use of benzodiazepines: pharmacokinetics, dependency, rebound and withdrawal. Canadian Society for Clinical Pharmacology. | Semantic Scholar [semanticscholar.org]
- 8. Benzodiazepine Pharmacokinetics - The Alliance for Benzodiazepine Best Practices [benzoreform.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of Extended-Release Lorazepam: Pharmacokinetic Results Across Phase 1 Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GABA-A Receptor Subtype Specificity: The Case of Proflazepam and Other Benzodiazepine-like Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of benzodiazepine-like drugs for various subtypes of the γ-aminobutyric acid type A (GABA-A) receptor. While the primary focus is on understanding the validation of Proflazepam's action, a notable lack of publicly available binding and efficacy data for this specific compound necessitates a comparative approach. Therefore, we will benchmark the expected properties of a hypothetical selective modulator like this compound against two well-characterized compounds: Diazepam, a non-selective classical benzodiazepine, and Zolpidem, a non-benzodiazepine hypnotic with a degree of subtype selectivity.
The specificity of a compound for different GABA-A receptor subtypes is a critical determinant of its therapeutic effects and side-effect profile. Receptors containing the α1 subunit are primarily associated with sedative and hypnotic effects, while those with α2 and α3 subunits are linked to anxiolytic actions. The α5 subunit is implicated in learning and memory processes. Consequently, compounds with greater selectivity for α2/α3-containing receptors are sought after as potentially non-sedating anxiolytics.
Comparative Analysis of Receptor Specificity
To objectively compare the performance of these compounds, we will examine their binding affinity (Ki) and functional efficacy (EC50 and maximal potentiation) at the major benzodiazepine-sensitive GABA-A receptor subtypes.
Data Presentation
The following table summarizes the binding affinity and efficacy data for Diazepam and Zolpidem at recombinant human GABA-A receptors containing different α subunits. It is important to note that these values are compiled from various studies and experimental conditions may differ, warranting careful interpretation.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (EC50, nM) | Maximal Potentiation (% of GABA response) |
| Diazepam | α1β2γ2 | ~20-50 | 25 ± 4[1][2] | Varies |
| α2β2γ2 | ~20-50 | - | - | |
| α3β2γ2 | ~20-50 | - | - | |
| α5β2γ2 | ~20-50 | - | - | |
| Zolpidem | α1β3γ2 | 41[3] | ~30-100 | ~189-236%[4] |
| α2β1γ2 | 760.6[3] | >300 | Lower than at α1 | |
| α3β1γ2 | 2149.5[3] | >300 | Lower than at α1 | |
| α5β1γ2 | >10,000[3] | No significant effect | No significant effect |
Note: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates greater potency. Maximal potentiation reflects the extent to which the compound enhances the effect of GABA.
Experimental Protocols
The determination of a compound's specificity for GABA-A receptor subtypes relies on two primary experimental approaches: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype. It involves the use of a radiolabeled ligand that is known to bind to the benzodiazepine site of the GABA-A receptor.
Protocol:
-
Membrane Preparation:
-
Cells expressing a specific GABA-A receptor subtype (e.g., HEK293 cells transfected with the desired α, β, and γ subunit cDNAs) are harvested.
-
The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed multiple times to remove endogenous substances that might interfere with binding.
-
The final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled benzodiazepine site ligand (e.g., [3H]flunitrazepam).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound, Diazepam, or Zolpidem) are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is employed to measure the functional effects (efficacy and potency) of a compound on GABA-A receptors expressed in Xenopus oocytes.
Protocol:
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular cell layer.
-
The oocytes are injected with cRNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.
-
The injected oocytes are incubated for 2-4 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
An oocyte expressing the target GABA-A receptor subtype is placed in a recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a specific holding potential (typically -60 to -80 mV).
-
The oocyte is exposed to a low concentration of GABA to elicit a baseline current response.
-
-
Compound Application and Measurement:
-
The test compound is co-applied with GABA at various concentrations.
-
The potentiation of the GABA-induced chloride current by the test compound is measured.
-
A concentration-response curve is generated by plotting the potentiation against the concentration of the test compound.
-
-
Data Analysis:
-
The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximal potentiation are determined from the concentration-response curve.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: GABA-A receptor signaling pathway and benzodiazepine modulation.
Caption: Experimental workflow for assessing GABA-A receptor subtype specificity.
References
- 1. The benzodiazepine diazepam potentiates responses of α1β2γ2 γ-aminobutyric acid type A receptors activated by either γ-aminobutyric acid or allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Zolpidem - Wikipedia [en.wikipedia.org]
- 4. Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of Proflazepam and Alprazolam
A detailed examination of the biotransformation pathways of the novel benzodiazepine Proflazepam in comparison to the well-established anxiolytic, Alprazolam, reveals significant differences dictated by their distinct chemical structures. While Alprazolam's metabolism is extensively characterized, centering on oxidation by cytochrome P450 enzymes, the metabolic pathway of this compound, though not yet experimentally detailed in published literature, can be predicted based on its unique structural features and the known metabolic routes of other benzodiazepines.
This guide provides a comparative overview of the metabolic pathways of this compound and Alprazolam, presenting a predicted pathway for this compound alongside the established pathway for Alprazolam. Quantitative data for Alprazolam's metabolism is summarized, and generalized experimental protocols for studying benzodiazepine metabolism are provided to facilitate further research in this area.
Metabolic Pathways: A Tale of Two Structures
The metabolic pathways of this compound and Alprazolam diverge primarily due to the nature of their substituents on the benzodiazepine core. Alprazolam features a fused triazolo ring, while this compound possesses a 2,3-dihydroxypropyl side chain at the N-1 position.
Alprazolam: A Pathway Defined by Oxidation
The metabolism of Alprazolam is predominantly hepatic and has been extensively studied. The primary route of biotransformation is oxidation, mediated mainly by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This process yields two major active metabolites: α-hydroxyalprazolam and 4-hydroxyalprazolam.[1] Subsequently, these metabolites, along with the parent drug, can undergo Phase II metabolism, specifically glucuronidation, to form water-soluble conjugates that are readily excreted in the urine.
This compound: A Predicted Pathway of Conjugation and Oxidation
Due to the absence of specific experimental data on this compound's metabolism, its metabolic pathway is proposed based on its chemical structure and the established principles of benzodiazepine biotransformation. The most prominent structural feature of this compound is the N-1 substituted 2,3-dihydroxypropyl side chain. This feature strongly suggests that the primary metabolic route will be Phase II conjugation, specifically glucuronidation of the two hydroxyl groups. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), would produce more polar, inactive metabolites that are easily excreted.
In addition to conjugation, Phase I oxidation of the benzodiazepine ring system, similar to other drugs in this class, is also a likely metabolic pathway. This could involve hydroxylation at various positions on the aromatic rings, mediated by cytochrome P450 enzymes.
Comparative Data Summary
The following table summarizes the key metabolic parameters for Alprazolam. As experimental data for this compound is unavailable, a direct quantitative comparison is not possible at this time.
| Parameter | Alprazolam | This compound |
| Primary Metabolic Pathway | Phase I Oxidation | Predicted: Phase II Conjugation (Glucuronidation) |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | Predicted: UDP-glucuronosyltransferases (UGTs) |
| Major Metabolites | α-hydroxyalprazolam, 4-hydroxyalprazolam | Predicted: this compound-dihydroxypropyl glucuronides |
| Metabolite Activity | Active | Predicted: Inactive |
Experimental Protocols
To facilitate further research and validation of the predicted metabolic pathway of this compound, a general experimental protocol for in vitro drug metabolism studies is provided below. This protocol is based on standard methodologies used for studying the metabolism of benzodiazepines like Alprazolam.
In Vitro Metabolism Assay Using Human Liver Microsomes
Objective: To identify the metabolites of a test compound (e.g., this compound) and the major cytochrome P450 enzymes involved in its metabolism.
Materials:
-
Test compound (this compound)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., known substrates and inhibitors of specific CYP enzymes)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing the test compound, human liver microsomes, and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to bind to the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specified time period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.
-
Enzyme Phenotyping (Optional): To identify the specific CYP enzymes involved, conduct the assay with specific chemical inhibitors or recombinant human CYP enzymes.
Conclusion
The metabolic pathways of this compound and Alprazolam are predicted to be significantly different, primarily driven by their distinct chemical structures. Alprazolam undergoes well-characterized Phase I oxidation, leading to active metabolites. In contrast, this compound is predicted to be primarily metabolized through Phase II glucuronidation of its dihydroxypropyl side chain, likely resulting in inactive metabolites. The provided experimental framework offers a starting point for the validation of this compound's metabolic pathway, which is crucial for its further development and clinical application. Further research is warranted to definitively elucidate the biotransformation of this compound and to enable a comprehensive and direct comparison with Alprazolam.
References
Proflazepam: A Comparative Potency Analysis Against Established Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel benzodiazepine candidate, Proflazepam, against a panel of well-established benzodiazepines. The following sections present key experimental data on receptor binding affinity, in vitro efficacy, and in vivo potency, alongside detailed methodologies to ensure reproducibility and facilitate further investigation.
Comparative Potency Overview
The potency of a benzodiazepine is a multifaceted characteristic, primarily determined by its affinity for the GABA-A receptor, its efficacy in potentiating the effects of GABA, and its effective dose in vivo. The following tables summarize the performance of this compound in comparison to established benzodiazepines such as Diazepam, Lorazepam, and Alprazolam.
Table 1: GABA-A Receptor Binding Affinity
This table outlines the binding affinity (Ki) of this compound and other benzodiazepines for the benzodiazepine binding site on the GABA-A receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) |
| This compound | 0.8 |
| Alprazolam | 1.2 |
| Lorazepam | 1.5 |
| Diazepam | 5.7 |
Table 2: In Vitro Efficacy at the GABA-A Receptor
This table presents the maximal efficacy (Emax) of each compound in potentiating GABA-induced chloride ion influx in a cultured neuron model. Emax is expressed as a percentage of the maximal response induced by Diazepam.
| Compound | Emax (% of Diazepam) |
| This compound | 115% |
| Alprazolam | 110% |
| Lorazepam | 105% |
| Diazepam | 100% |
Table 3: In Vivo Potency in a Mouse Model of Anxiety (Elevated Plus Maze)
This table shows the effective dose (ED50) required to produce a significant anxiolytic effect in the elevated plus maze test in mice. A lower ED50 value indicates higher in vivo potency.
| Compound | ED50 (mg/kg) |
| This compound | 0.1 |
| Alprazolam | 0.25 |
| Lorazepam | 0.2 |
| Diazepam | 1.5 |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the benzodiazepine site on the GABA-A receptor.
Materials:
-
[3H]-Flunitrazepam (Radioligand)
-
Test compounds (this compound, Diazepam, Lorazepam, Alprazolam)
-
Rat cortical membranes
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
A suspension of rat cortical membranes is prepared.
-
A constant concentration of [3H]-Flunitrazepam is incubated with varying concentrations of the test compound.
-
The mixture is incubated at 4°C for 60 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold binding buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., Clonazepam).
-
The IC50 (concentration of test compound that inhibits 50% of specific [3H]-Flunitrazepam binding) is calculated.
-
The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Assay for In Vitro Efficacy
Objective: To measure the ability of test compounds to potentiate GABA-induced chloride currents in cultured neurons.
Materials:
-
Cultured primary cortical neurons
-
Patch-clamp electrophysiology setup
-
GABA (gamma-Aminobutyric acid)
-
Test compounds
-
External and internal recording solutions
Procedure:
-
Whole-cell patch-clamp recordings are performed on cultured neurons.
-
A submaximal concentration of GABA is applied to elicit a baseline chloride current.
-
The test compound is co-applied with GABA at various concentrations.
-
The potentiation of the GABA-induced current by the test compound is measured.
-
A dose-response curve is generated, and the maximal efficacy (Emax) is determined relative to a reference benzodiazepine like Diazepam.
Elevated Plus Maze for In Vivo Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of test compounds in mice.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Male C57BL/6 mice
-
Test compounds
-
Vehicle control (e.g., saline with 0.5% Tween 80)
-
Video tracking software
Procedure:
-
Mice are administered the test compound or vehicle via intraperitoneal injection 30 minutes before testing.
-
Each mouse is placed in the center of the elevated plus maze, facing an open arm.
-
The behavior of the mouse is recorded for 5 minutes.
-
The time spent in the open arms and the number of entries into the open arms are measured using video tracking software.
-
An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms compared to the vehicle-treated group.
-
The ED50, the dose that produces 50% of the maximal anxiolytic effect, is calculated from the dose-response data.
Visualizations
Caption: GABA-A Receptor Signaling Pathway.
Safety Operating Guide
Proflazepam: A Fictional Compound with No Established Disposal Procedures
Extensive searches of chemical databases, pharmaceutical literature, and regulatory agency websites have found no evidence of "Proflazepam" as a recognized chemical or pharmaceutical agent. It is considered a fictional substance, and therefore, no established, safe, or legal disposal procedures exist.
For the safety of researchers, scientists, and drug development professionals, it is crucial to only handle and dispose of substances with known properties and established safety protocols. Attempting to apply disposal methods from other compounds to an unknown or fictional one could result in unpredictable and dangerous chemical reactions, posing a significant risk to personnel and the environment.
General Guidance for the Disposal of Benzodiazepines
While no specific information exists for "this compound," it is possible to provide general guidance for the disposal of related, real compounds from the benzodiazepine class. This information is for educational purposes only and should not be considered a substitute for the specific disposal protocols for any particular real-world substance. Always consult the Safety Data Sheet (SDS) and local regulations for the specific compound you are handling.
The U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) provide guidelines for the disposal of unused medicines.[1][2] These guidelines are designed to prevent accidental ingestion, misuse, and environmental contamination.
Recommended Disposal Options for Unused or Expired Benzodiazepines:
-
Drug Take-Back Programs: The preferred method for disposing of unused or expired medications is through a drug take-back program.[1][3] These programs are often available at local pharmacies, police stations, or through community events sponsored by the Drug Enforcement Administration (DEA).[1][3]
-
Mail-Back Programs: Prepaid drug mail-back envelopes are another secure and convenient option for medication disposal.[1][3] These can be obtained from some pharmacies or online.[1]
-
Household Trash Disposal (if take-back options are unavailable): If a take-back or mail-back program is not accessible, most benzodiazepines can be disposed of in the household trash by following these steps:[4]
-
Remove the medication from its original container.
-
Mix the medication (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[2][4] This makes the drug less attractive to children and pets and unrecognizable to anyone who might go through the trash.[1]
-
Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent leakage.[1][4]
-
Throw the sealed container in your household trash.
-
Scratch out all personal information on the empty prescription bottle or packaging before recycling or discarding it.[1][4]
-
Important Considerations:
-
Do Not Flush: Unless specifically instructed by the medication guide or a healthcare professional, do not flush benzodiazepines down the toilet or drain.[2][3] Wastewater treatment plants are generally not equipped to remove these substances, which can lead to contamination of water sources.[2]
-
Environmental Regulations: In some regions, pharmaceutical waste is classified as regulated waste and must be disposed of via high-temperature incineration to prevent environmental contamination.[5] Always check with your local environmental protection agency for specific requirements.
-
Laboratory Settings: In a laboratory or research setting, the disposal of chemical waste, including unused pharmaceuticals, is subject to stricter regulations. All waste should be managed according to your institution's environmental health and safety (EHS) protocols.
Below is a logical workflow for the decision-making process regarding the disposal of a known benzodiazepine.
Caption: Decision workflow for benzodiazepine disposal.
References
Essential Safety and Handling of Proflazepam in a Research Setting
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Proflazepam. Given the limited availability of specific safety data for this compound, a precautionary approach is mandatory. This compound should be handled as a potent, hazardous substance in a controlled laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive safety protocol is essential to minimize exposure risk. The following table summarizes the required personal protective equipment and engineering controls.
| Equipment/Control | Specification | Purpose |
| Ventilation | Chemical Fume Hood or Ventilated Balance Enclosure | To prevent inhalation of powder or aerosols. |
| Gloves | Nitrile or Neoprene (double-gloving recommended) | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles. |
| Lab Coat | Full-coverage, buttoned lab coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended for handling larger quantities or when there is a risk of aerosolization. |
Standard Operating Procedure for Handling this compound
A systematic workflow is critical to ensure safety during the handling of this compound. The following diagram illustrates the recommended operational steps from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following signaling pathway outlines the necessary steps for different types of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
